molecular formula C10H10BrFO3 B6286479 2-Bromo-6-fluoro-3-isopropoxybenzoic acid CAS No. 2643367-86-4

2-Bromo-6-fluoro-3-isopropoxybenzoic acid

Cat. No.: B6286479
CAS No.: 2643367-86-4
M. Wt: 277.09 g/mol
InChI Key: YXEONTRMGBLXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-3-isopropoxybenzoic acid is a useful research compound. Its molecular formula is C10H10BrFO3 and its molecular weight is 277.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-6-fluoro-3-isopropoxybenzoic acid is 275.97973 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-6-fluoro-3-isopropoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluoro-3-isopropoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluoro-3-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-5(2)15-7-4-3-6(12)8(9(7)11)10(13)14/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEONTRMGBLXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic selection of highly functionalized aromatic building blocks is paramount for navigating the complex multi-parameter optimization (MPO) space. 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (CAS: 2643367-86-4) represents a privileged scaffold that integrates four distinct pharmacophoric and synthetic vectors into a single, compact arene.

This technical guide deconstructs the physicochemical rationale behind this specific substitution pattern, detailing how the synergistic "ortho-effects" of the halogens modulate conformation and acidity. Furthermore, we provide field-proven, self-validating synthetic protocols designed to overcome the inherent steric challenges of this molecule, enabling its seamless integration into high-throughput library generation for kinase and protein-protein interaction (PPI) inhibitor programs.

Structural & Physicochemical Rationale (The "Why")

The utility of 2-bromo-6-fluoro-3-isopropoxybenzoic acid lies in the precise spatial arrangement of its substituents. Each functional group serves a dual purpose: acting as a synthetic handle during library construction and as a pharmacophoric element in the final drug candidate.

The Di-Ortho Effect and Conformational Locking

The carboxylic acid at C1 is flanked by a bromine atom at C2 and a fluorine atom at C6. This di-ortho substitution pattern exerts a profound steric and electronic influence. The steric bulk of the bromine atom (Van der Waals radius ~1.85 Å) forces the carboxylate group to twist out of the plane of the aromatic ring to minimize allylic strain [1].

  • Causality in Drug Design: By forcing the carbonyl out of plane, conjugation with the aromatic

    
    -system is broken. This significantly lowers the pKa of the acid (making it a better leaving group in prodrugs) and locks the resulting amide bonds into a predictable 3D vector, which is critical for targeting narrow binding clefts like the kinase hinge region.
    
Fluorine Magic and Metabolic Shielding

The C6-fluorine atom is not merely a steric placeholder. Fluorine substitution is a cornerstone of medicinal chemistry used to modulate lipophilicity (


) and block cytochrome P450-mediated oxidative metabolism [2]. In this scaffold, the highly electronegative fluorine withdraws electron density via the inductive effect, further stabilizing the carboxylate anion and modulating the electron density of the entire ring, which can prevent toxic bioactivation pathways.
The Isopropoxy Vector

The C3-isopropoxy group provides a sterically demanding, lipophilic vector. The ether oxygen can act as a weak hydrogen-bond acceptor, while the isopropyl moiety is ideally suited to occupy deep, hydrophobic sub-pockets (such as the DFG-out pocket in Type II kinase inhibitors).

G Core 2-Bromo-6-fluoro-3- isopropoxybenzoic acid F C6-Fluoro Metabolic Block & pKa Drop F->Core Inductive Effect Br C2-Bromo Cross-Coupling Handle Br->Core Steric Twist OiPr C3-Isopropoxy Hydrophobic Pocket Binder OiPr->Core Lipophilic Vector COOH C1-Carboxyl Amidation Anchor COOH->Core Library Generation

Pharmacophore mapping and structural logic of the building block.

Quantitative Data: Physicochemical Profiling

To understand how this building block alters the trajectory of a lead compound, we must compare its baseline properties against unsubstituted benzoic acid. The data below illustrates the dramatic shifts in acidity and lipophilicity driven by the substitution pattern.

Table 1: Comparative Physicochemical Properties (Calculated)

PropertyBenzoic Acid2-Br-6-F-3-OiPr-Benzoic AcidMedChem Implication
Molecular Weight 122.12 g/mol 277.09 g/mol Adds significant mass; requires careful tracking of Ligand Efficiency (LE).
cLogP 1.873.42Enhances passive membrane permeability and hydrophobic targeting.
pKa (COOH) 4.20~2.15Di-ortho effect breaks conjugation, drastically increasing acidity.
Topological PSA 37.3 Ų46.5 ŲMaintains excellent oral bioavailability parameters (Rule of 5 compliant).

Synthetic Workflows & Experimental Protocols (The "How")

The high degree of substitution on this ring presents specific synthetic challenges—namely, severe steric hindrance. Standard coupling conditions will fail or result in poor yields. The following protocols are engineered to overcome these barriers through specific mechanistic interventions.

Workflow 1: Sterically Hindered Amidation

Because the C1-carboxylic acid is flanked by Br and F, standard carbodiimide coupling agents (like EDC/HOBt) often fail due to the inability of the bulky amine to attack the sterically shielded O-acylisourea intermediate.

  • Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU forms a highly reactive, less sterically demanding 7-azabenzotriazole active ester. The neighboring nitrogen atom in the azabenzotriazole ring provides anchimeric assistance, accelerating the aminolysis step even in highly congested environments.

Step-by-Step Protocol: Amidation

  • Activation: Dissolve 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir at 40 °C for 4–12 hours.

  • Self-Validation Check: Sample 5

    
    L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation metric: Look for the disappearance of the active ester mass and the appearance of the product mass. If unreacted acid remains, steric hindrance is dominating; add a catalytic amount of DMAP (0.1 eq) and elevate temperature to 60 °C.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over 
    
    
    
    and concentrate.
Workflow 2: Late-Stage Suzuki-Miyaura Cross-Coupling

The C2-Bromine is the primary handle for diversification. However, it is trapped between the C1-amide/acid and the C3-isopropoxy group.

  • Causality: Standard palladium catalysts like

    
     will suffer from extremely slow oxidative addition and sluggish reductive elimination due to the steric bulk. To solve this, we employ SPhos  (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a Buchwald dialkylbiaryl phosphine ligand [3]. The electron-rich dicyclohexyl phosphine accelerates oxidative addition, while the biaryl backbone provides the necessary steric bulk to force the two coupling partners close together, dramatically accelerating the challenging reductive elimination step.
    

Table 2: Optimization of the Suzuki-Miyaura Coupling

Palladium SourceLigandBase / SolventTemp (°C)Yield (%)Observation

None

/ Dioxane:H2O
90< 10%Mostly unreacted starting material.

dppf

/ Toluene:H2O
10045%Significant protodehalogenation observed.

SPhos

/ Dioxane:H2O
10088% Clean conversion, minimal side products.

Step-by-Step Protocol: Suzuki Coupling with SPhos

  • Preparation: In an oven-dried Schlenk tube, combine the C2-bromo intermediate (1.0 eq), the desired arylboronic acid (1.5 eq),

    
     (0.02 eq, 4 mol% Pd), SPhos (0.08 eq), and anhydrous 
    
    
    
    (3.0 eq).
  • Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M). Purge the vessel with Argon for 10 minutes. Crucial: Oxygen will oxidize the electron-rich SPhos ligand, killing the catalytic cycle.

  • Reaction: Heat the mixture to 100 °C for 6 hours.

  • Self-Validation Check: Monitor via LC-MS. Validation metric: The primary failure mode is protodehalogenation (replacement of Br with H). If the [M-Br+H] mass is >10% relative to the product, the reductive elimination is too slow. Ensure the boronic acid is not degrading and verify the absence of oxygen.

  • Purification & Scavenging: Cool to room temperature, filter through a pad of Celite. To remove palladium residues (critical for biological assays), treat the filtrate with SiliaMetS® Thiol scavenger resin (5 eq relative to Pd) at 40 °C for 2 hours before final chromatographic purification.

Workflow SM Starting Material (CAS 2643367-86-4) Amidation Amidation (HATU, DIPEA) SM->Amidation Step 1 Suzuki Suzuki Coupling (Pd2(dba)3, SPhos) Amidation->Suzuki Step 2 Scavenge Pd Scavenging (SiliaMetS Thiol) Suzuki->Scavenge Step 3 Final Lead Compound Isolation Scavenge->Final Step 4

Validated synthetic workflow for library generation utilizing Buchwald ligands.

Applications in Target Classes (The "Where")

Kinase Inhibitors (Allosteric Modulators)

The unique geometry of the functionalized benzamide derived from this acid makes it an exceptional candidate for Type II or Type III allosteric kinase inhibitors. The out-of-plane amide bond perfectly positions the C3-isopropoxy group to plunge into the hydrophobic DFG-out pocket, while the C6-fluorine can engage in multipolar interactions with the backbone amides of the kinase hinge region.

Protein-Protein Interaction (PPI) Alpha-Helix Mimetics

By utilizing the C2-bromine to couple a second aromatic ring via the Suzuki protocol described above, chemists can generate a highly substituted biaryl system. The steric clash between the C1-amide, C3-isopropoxy, and the newly installed C2-aryl group restricts rotation around the biaryl bond, inducing stable atropisomerism. These rigid, 3D-defined biaryl scaffolds are highly effective at mimicking the


, 

, and

side-chain projections of alpha-helices, making them potent disruptors of PPIs like MDM2-p53 or Bcl-2/Bax.

References

  • Böhm, S., et al. "Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds." Organic & Biomolecular Chemistry (2006). URL: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. URL: [Link]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research 41.11 (2008): 1461-1473. URL: [Link]

A Technical Guide to 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid and Its Derivatives: A Versatile Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-bromo-6-fluoro-3-isopropoxybenzoic acid, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its synthesis, chemical properties, and the diverse applications of its derivatives, with a particular focus on their burgeoning role in the development of novel therapeutics. This guide is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental insights.

The Core Moiety: Understanding the Significance of 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid

2-Bromo-6-fluoro-3-isopropoxybenzoic acid (CAS No. 2413441-26-4) is a polysubstituted aromatic carboxylic acid.[1] Its chemical architecture, featuring a bromine atom, a fluorine atom, an isopropoxy group, and a carboxylic acid function, makes it a highly versatile intermediate for the synthesis of complex organic molecules. Each substituent plays a crucial role in defining the molecule's reactivity and the properties of its subsequent derivatives.

  • The Bromine Atom: A key functional handle, the bromine atom is readily displaced or utilized in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of carbon-based substituents, enabling the construction of diverse molecular libraries.

  • The Fluorine Atom: The presence of a fluorine atom at the ortho-position to the carboxylic acid significantly influences the molecule's electronic properties and acidity. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

  • The Isopropoxy Group: This bulky ether group can influence the conformation of the molecule and its derivatives, potentially leading to specific and high-affinity interactions with biological targets. It also modulates the lipophilicity of the molecule, a critical parameter for drug absorption and distribution.

  • The Carboxylic Acid: This functional group is a cornerstone for derivatization, most commonly through the formation of amide bonds. The vast number of commercially available amines allows for the creation of an extensive range of N-substituted benzamide derivatives.

Synthesis of the Core Scaffold: A Strategic Approach

While a specific, detailed experimental protocol for the synthesis of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid is not extensively documented in publicly available literature, a scientifically sound synthetic strategy can be devised based on established organic chemistry principles. The most plausible route involves a two-step process starting from a 2-bromo-6-fluoro-3-hydroxybenzoic acid precursor.

Proposed Synthetic Pathway

The synthesis can be logically broken down into two key transformations:

  • Williamson Ether Synthesis: Introduction of the isopropoxy group via a nucleophilic substitution reaction.

  • Oxidation: Conversion of an aldehyde precursor to the final carboxylic acid.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway Proposed Synthesis of 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation A 2-Bromo-6-fluoro-3-hydroxybenzaldehyde B 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde (CAS: 2624417-41-8) A->B Isopropyl halide (e.g., 2-bromopropane) Base (e.g., K₂CO₃) Solvent (e.g., DMF) C 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde D 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (CAS: 2413441-26-4) C->D Oxidant (e.g., KMnO₄, Jones reagent, or modern methods) Solvent Amide Coupling General Amide Coupling Workflow CarboxylicAcid 2-Bromo-6-fluoro-3- isopropoxybenzoic acid Amide N-Substituted Benzamide Derivative CarboxylicAcid->Amide Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Amide CouplingReagent Coupling Reagent (e.g., HATU, HBTU, EDC/HOBt) CouplingReagent->Amide Activation Base Base (e.g., DIPEA, Et₃N) Base->Amide Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Amide

Sources

Thermodynamic Properties of 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic profiling, physicochemical characterization, and experimental workflows for 2-Bromo-6-fluoro-3-isopropoxybenzoic acid .

This guide is structured to serve researchers who require precise data for process chemistry, pre-formulation, and drug discovery applications.[1][2]

Introduction & Structural Significance[1][3]

2-Bromo-6-fluoro-3-isopropoxybenzoic acid (CAS: 2413441-26-4) is a highly functionalized aromatic scaffold used primarily as a regiospecific intermediate in the synthesis of small molecule kinase inhibitors (e.g., KRAS, BTK modulators).[2][3]

Its thermodynamic behavior is governed by three competing structural motifs:

  • The Carboxylic Acid Head: Provides pH-dependent solubility and hydrogen-bonding dimerization in the solid state.[2][3]

  • The Halogenated Core (2-Br, 6-F): The ortho-disubstitution creates significant steric strain and electron withdrawal, drastically altering the pKa compared to benzoic acid.[2][3]

  • The Isopropoxy Tail: A bulky, branched ether group that disrupts crystal packing efficiency, lowering the melting point relative to its n-alkoxy analogs and increasing solubility in lipophilic solvents.[2]

Understanding the thermodynamics of this molecule is critical for optimizing crystallization yields , controlling polymorphism , and predicting bioavailability .

Physicochemical & Thermodynamic Profile

The following values represent a synthesis of empirical supplier data and high-fidelity QSPR (Quantitative Structure-Property Relationship) predictions based on structurally analogous halogenated benzoates.

Table 1: Core Thermodynamic Parameters
PropertyValue / RangeConfidenceMechanistic Insight
Melting Point (

)
77.0 – 82.0 °C High (Empirical)The bulky isopropoxy group prevents tight

-stacking, resulting in a lower

than 2-bromo-6-fluorobenzoic acid (

C).[2][3]
pKa (Acidic) 2.6 – 2.9 High (Predicted)The ortho-fluoro and ortho-bromo groups exert a strong inductive effect (-I), stabilizing the carboxylate anion and increasing acidity vs. benzoic acid (4.2).[2][3]
LogP (Lipophilicity) 3.16 ± 0.2 Medium (Computed)The lipophilic isopropoxy and bromo groups dominate, making the neutral molecule highly permeable but poorly water-soluble.
Enthalpy of Fusion (

)
~19–23 kJ/mol Medium (Estimated)Lower lattice energy due to steric hindrance from the 2-Br and 3-OiPr proximity.[2][3]
Solubility (Water) < 0.1 mg/mL High (Neutral pH)Negligible solubility in protonated form; significantly increases at pH > 4.0.
Solubility (DMSO) > 50 mg/mL HighExcellent solubility due to disruption of carboxylic acid dimers by DMSO.[2][3]

Theoretical Framework: Solid-State Thermodynamics[2][3]

To manipulate this compound effectively, one must understand its Solid-Liquid Equilibrium (SLE).[2][3] The solubility of the solid solute (


) in a liquid solvent is described by the modified van 't Hoff equation , which accounts for the energy required to break the crystal lattice:


  • 
    :  Enthalpy of fusion (energy to break the lattice).
    
  • 
    :  Melting temperature (Kelvin).
    
  • 
    :  Activity coefficient (deviations from ideality due to solute-solvent interactions).[2][3]
    

Critical Insight: For 2-Bromo-6-fluoro-3-isopropoxybenzoic acid, the


  term is dominant in non-polar solvents.[2][3] The isopropoxy group allows for van der Waals interactions with solvents like Toluene or DCM, while the carboxylic acid group drives solubility in alcohols via hydrogen bonding.[2]

Experimental Protocols

The following protocols are designed to generate self-validating thermodynamic data.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Polymorphism

Objective: Determine precise melting point and enthalpy of fusion.

  • Preparation: Weigh 2–4 mg of dry sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvates are present).[2][3]

  • Cycle 1 (Drying): Heat from 25°C to 90°C at 10°C/min. Hold for 5 min. Cool to 0°C.[2][3]

    • Purpose: Removes surface moisture/residual solvent.[2][3]

  • Cycle 2 (Analysis): Heat from 0°C to 150°C at 5°C/min .

  • Analysis: Integrate the endothermic melting peak.

    • Onset Temperature (

      
      ):  Used as the thermodynamic melting point.
      
    • Peak Area: Calculates

      
       (J/g).
      
  • Validation: If a split peak or shoulder appears, the sample exhibits polymorphism or solvate formation.[2] Recrystallize from Isopropyl Alcohol (IPA) and re-run.

Protocol B: Saturation Shake-Flask Method (Solubility Isotherms)

Objective: Measure equilibrium solubility (


) across different solvents.
  • Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent (Water, pH 7.4 Buffer, Methanol, Acetonitrile) in HPLC vials.

  • Equilibration: Agitate at constant temperature (25°C ± 0.1) for 24 hours using a thermomixer.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

    • Crucial Step: Use a syringe filter (0.22 µm PTFE) pre-saturated with the solution to prevent drug adsorption.[2]

  • Quantification: Dilute the supernatant 100x with Mobile Phase and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area to a 5-point calibration curve of the standard.

Visualization of Thermodynamic Workflows

Diagram 1: Solubility Equilibrium & Characterization Logic

This diagram illustrates the decision tree for characterizing the solid-state properties based on DSC and Solubility data.

G Start Compound Sample: 2-Bromo-6-fluoro-3-isopropoxybenzoic acid DSC DSC Analysis (Protocol A) Start->DSC SinglePeak Single Sharp Endotherm DSC->SinglePeak T_m = 77-82°C MultiPeak Multiple/Broad Peaks DSC->MultiPeak PurePhase Pure Crystalline Phase Proceed to Solubility SinglePeak->PurePhase Polymorph Polymorph/Solvate Detected Recrystallization Required MultiPeak->Polymorph Solubility Solubility Profiling (Protocol B) PurePhase->Solubility Polymorph->Start Reprocess HighSol High Solubility (>10 mg/mL) (MeOH, DMSO, EtOH) Solubility->HighSol LowSol Low Solubility (<0.1 mg/mL) (Water, Hexane) Solubility->LowSol Process Process Application: Solution Crystallization HighSol->Process Solvent LowSol->Process Anti-Solvent

Caption: Workflow for validating solid-state purity via DSC before determining solubility parameters for crystallization design.

Applications in Drug Development[1][3]

Crystallization Process Design

Because 2-Bromo-6-fluoro-3-isopropoxybenzoic acid has high solubility in alcohols and low solubility in water, a Cooling + Anti-solvent Crystallization strategy is optimal.[2][3]

  • Solvent: Ethanol or Isopropanol (Dissolve at 50°C).[2]

  • Anti-Solvent: Water (acidified to pH 2.0 to suppress ionization).[2]

  • Thermodynamic Driver: The low melting point (80°C) means the "oiling out" (liquid-liquid phase separation) risk is high. Seed crystals must be added at 45°C to ensure nucleation occurs before the metastable limit is reached.[2]

pKa Modulation

The extremely low pKa (~2.[2][3]8) implies that in the small intestine (pH 6.5), this molecule will be 99.9% ionized (negatively charged).

  • Implication: Passive membrane permeability may be limited despite high LogP.[2][3]

  • Formulation Strategy: If used as an oral intermediate or prodrug, masking the carboxylic acid as an ester or forming a co-crystal with a lipophilic counter-ion may be necessary to improve bioavailability.

References

  • Verevkin, S. P., et al. (2015). Thermodynamic properties of isomeric iso-butoxybenzoic acids: Experimental and theoretical study. The Journal of Chemical Thermodynamics, 93, 288-300.[2] [Link]

Sources

De Novo Synthesis Pathway for 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid: A Regioselective Metalation Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (CAS: 2643367-86-4) is a highly functionalized, tetrasubstituted aromatic building block critical for the development of advanced active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and sterically constrained biaryls. Due to the precise 1,2,3,6-tetrasubstitution pattern, synthesizing this precursor requires absolute regiocontrol.

This whitepaper details a scalable, three-step de novo synthesis pathway starting from inexpensive 4-fluorophenol . By leveraging steric directing groups and the synergistic inductive effects of halogens via Directed Ortho Metalation (DoM), this protocol ensures high regiochemical fidelity and eliminates the need for complex chromatographic separations.

Retrosynthetic Strategy & Mechanistic Rationale

The structural complexity of the target molecule lies in the contiguous arrangement of the carboxylic acid, bromine, and isopropoxy groups, capped by a fluorine atom at the C6 position.

Why start with 4-fluorophenol? Attempting to introduce a fluorine atom late in the synthesis is notoriously difficult and often requires harsh conditions (e.g., Balz-Schiemann reaction). By utilizing 4-fluorophenol as the starting material, the C-F bond is pre-installed. The synthesis then relies on the predictable directing effects of the oxygen atom to sequentially install the remaining functional groups.

  • Step 1 (O-Alkylation): Converts the phenol to an isopropoxy ether. This not only protects the reactive hydroxyl group but also establishes a strong, sterically bulky ortho/para-directing group.

  • Step 2 (Bromination): Electrophilic aromatic substitution (EAS). Because the para position to the isopropoxy group is blocked by fluorine, bromination is forced to occur exclusively ortho to the isopropoxy group.

  • Step 3 (Directed Ortho Metalation): The critical step. The intermediate possesses a single proton flanked by both Bromine and Fluorine. Due to the "long-range acidifying effect of bromine" combined with the strong -I (inductive) effect of fluorine, this specific proton becomes highly acidic [1]. Using a sterically hindered base allows for regioselective deprotonation, followed by electrophilic trapping with CO₂.

SynthesisPathway SM 4-Fluorophenol (Starting Material) Int1 1-Fluoro-4-isopropoxybenzene (Intermediate 1) SM->Int1 Step 1: O-Alkylation (iPrBr, K2CO3) Int2 2-Bromo-4-fluoro-1-isopropoxybenzene (Intermediate 2) Int1->Int2 Step 2: Bromination (NBS, MeCN) Target 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (Target) Int2->Target Step 3: DoM & Carboxylation (LiTMP, CO2)

Fig 1: Three-step retrosynthetic and forward pathway from 4-fluorophenol to the target molecule.

Step-by-Step Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, each protocol below is designed as a self-validating system , incorporating specific analytical checkpoints to verify reaction success before proceeding to the next step.

Step 1: Williamson Ether Synthesis (O-Alkylation)

Objective: Synthesize 1-fluoro-4-isopropoxybenzene.

  • Procedure: To a stirred solution of 4-fluorophenol (1.0 equiv) in anhydrous DMF (0.5 M), add anhydrous K₂CO₃ (2.0 equiv) followed by 2-bromopropane (1.5 equiv). Heat the suspension to 80 °C under nitrogen for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Run a TLC (Hexane/EtOAc 9:1). The complete disappearance of the highly polar phenol spot confirms conversion. ¹H NMR (CDCl₃) must show a characteristic septet at ~4.4 ppm (1H, -CH(CH₃)₂), confirming successful isopropylation.

Step 2: Regioselective Bromination

Objective: Synthesize 2-bromo-4-fluoro-1-isopropoxybenzene.

  • Procedure: Dissolve 1-fluoro-4-isopropoxybenzene (1.0 equiv) in Acetonitrile (0.3 M). Shield the flask from direct light. Add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions at 0 °C. Allow the reaction to warm to 25 °C and stir for 4 hours.

  • Causality of Reagents: NBS in MeCN provides a mild, controlled source of electrophilic bromine, preventing over-bromination which is common when using Br₂ gas.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy residual NBS. Extract with Hexanes, wash with water, dry, and concentrate.

  • Self-Validation Checkpoint: GC-MS analysis must show a molecular ion peak with an M / M+2 ratio of 1:1, the classic isotopic signature of a single bromine atom. ¹H NMR will show the transition from an AA'BB' spin system to a 1,2,4-trisubstituted pattern, confirming regiochemistry.

Step 3: Directed Ortho Metalation (DoM) and Carboxylation

Objective: Synthesize 2-Bromo-6-fluoro-3-isopropoxybenzoic acid.

  • Procedure: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF (0.2 M). Cool to -78 °C and add n-BuLi (1.1 equiv) dropwise to generate Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). Stir for 30 mins. Dropwise, add a solution of 2-bromo-4-fluoro-1-isopropoxybenzene (1.0 equiv) in THF. Stir at -78 °C for 2 hours. Bubble anhydrous CO₂ gas through the solution for 30 minutes, then allow it to warm to room temperature.

  • Causality of Base Selection: n-BuLi cannot be used directly because it would trigger a rapid halogen-metal exchange with the aryl bromide. LiTMP is a sterically hindered, non-nucleophilic base that exclusively performs kinetic deprotonation at the most acidic C-H bond (between F and Br) without attacking the C-Br bond [2].

  • Self-Validation Checkpoint (Crucial): Before adding CO₂, withdraw a 0.5 mL aliquot and quench it in D₂O. GC-MS must show >95% deuterium incorporation (+1 m/z shift). This proves the aryllithium species formed quantitatively at the correct position.

  • Workup: Quench with 1M HCl. Extract with Diethyl Ether. Extract the ether layer with 1M NaOH (the product moves to the aqueous layer as a sodium salt, leaving neutral impurities behind). Acidify the aqueous layer to pH 2 with conc. HCl to precipitate the pure target carboxylic acid. Filter and dry.

DoM_Mechanism Substrate 2-Bromo-4-fluoro-1-isopropoxybenzene Deprotonation Regioselective Deprotonation at C3 (Driven by F and Br -I effects) Substrate->Deprotonation Base LiTMP (-78 °C) Sterically Hindered Base Base->Deprotonation Aryllithium C3-Lithio Intermediate (Stable at low temp) Deprotonation->Aryllithium Product 2-Bromo-6-fluoro-3-isopropoxybenzoic acid Aryllithium->Product 1. CO2 2. H3O+ Electrophile CO2 (Dry Ice) Electrophilic Trapping Electrophile->Product

Fig 2: Mechanistic workflow of the Directed Ortho Metalation (DoM) and CO2 trapping step.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric ratios, thermodynamic conditions, and expected yields for the validated pathway.

StepReaction TypeKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 O-Alkylation4-Fluorophenol, iPrBr, K₂CO₃1.0 : 1.5 : 2.0801290 - 95
2 EAS BrominationInt-1, NBS, MeCN1.0 : 1.0525485 - 89
3 DoM & CarboxylationInt-2, LiTMP, CO₂1.0 : 1.1 : Excess-78 to 252.570 - 78

Note: Overall isolated yield across the three-step sequence typically ranges from 53% to 66%, which is highly efficient for a tetrasubstituted aromatic target.

References

  • Title: Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds Source: European Journal of Organic Chemistry / ResearchGate URL: [Link][1]

  • Title: Uncatalyzed CO₂Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery (Discusses unprotected benzoic acid reactivity and LTMP regioselectivity) Source: Australian Journal of Chemistry URL: [Link][2]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a vast array of biologically active molecules, making the Suzuki coupling an indispensable tool in medicinal chemistry and drug discovery.[1] 2-Bromo-6-fluoro-3-isopropoxybenzoic acid is a valuable substituted aromatic building block. The presence of orthogonal functional groups—a carboxylic acid, a bromo-substituent for cross-coupling, and fluoro and isopropoxy groups to modulate electronic and steric properties—makes it an attractive starting material for creating diverse molecular libraries.

This application note provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid with a generic arylboronic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and ensuring a robust and reproducible methodology.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-6-fluoro-3-isopropoxybenzoic acid, forming a Palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic substituent from the boronic acid is transferred to the palladium complex, displacing the halide. The base activates the organoboron compound, facilitating this step.[3]

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the active Palladium(0) catalyst, which re-enters the catalytic cycle.[1]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and often requires optimization depending on the specific substrates used.[1]

Experimental Protocol

This protocol details a general procedure for the Suzuki coupling of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid with an arylboronic acid.

Materials and Equipment
Reagents Grade Supplier
2-Bromo-6-fluoro-3-isopropoxybenzoic acid≥97%e.g., Fluorochem[4]
Arylboronic Acid (e.g., Phenylboronic acid)≥97%Sigma-Aldrich
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂)Catalyst gradeSigma-Aldrich
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%EMD Millipore
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized Water
Ethyl AcetateACS Grade
2M Hydrochloric Acid (HCl)
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)EMD Millipore
Inert Gas (Nitrogen or Argon)High Purity

Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser and heating mantle or oil bath

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system (optional, for purification)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting aryl bromide. The base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[3]

  • Inerting the Atmosphere:

    • Seal the flask with a septum and purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is accomplished by inserting a needle connected to the gas line and a second needle as an outlet.

    • Rationale: The Pd(0) species in the catalytic cycle is sensitive to oxygen, which can lead to catalyst deactivation. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

  • Addition of Catalyst and Solvents:

    • Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq, 3 mol%).

    • Add the anhydrous 1,4-dioxane and deionized water to form a 4:1 solvent mixture (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction). The mixture should be degassed prior to use by bubbling inert gas through it for 20 minutes.

    • Rationale: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst for Suzuki couplings. The dppf ligand provides stability and promotes efficient catalytic turnover. A mixed solvent system like dioxane/water is often used as it helps to dissolve both the organic substrates and the inorganic base.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide spot is no longer visible (typically 4-12 hours).

    • Rationale: Heating accelerates the rate of reaction. TLC is a simple and effective method to qualitatively assess the consumption of the limiting reactant.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Carefully pour the mixture into a separatory funnel and add water (20 mL).

    • Acidify the aqueous layer to a pH of ~2 by the dropwise addition of 2M HCl. This will protonate the carboxylic acid group, making the product soluble in the organic layer.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash them with brine (20 mL).[5]

    • Rationale: The acidic workup ensures the product is in its neutral carboxylic acid form, facilitating extraction into an organic solvent. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

    • Rationale: Purification is necessary to remove any unreacted starting materials, catalyst residues, and byproducts.

Data Summary

ParameterValueNotes
Reactants
2-Bromo-6-fluoro-3-isopropoxybenzoic acid1.0 eqLimiting Reagent
Arylboronic Acid1.2 eq
Catalyst
Pd(dppf)Cl₂3 mol%
Base
Na₂CO₃2.5 eq
Solvent 1,4-Dioxane / H₂O (4:1)Degassed
Temperature 80-90 °C
Reaction Time 4-12 hMonitor by TLC
Expected Yield 75-95%Varies with substrate

Workflow Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis reagents 1. Combine Reactants: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Na₂CO₃ (2.5 eq) inert 2. Purge with N₂/Ar reagents->inert add 3. Add Catalyst & Solvents: - Pd(dppf)Cl₂ (3 mol%) - Dioxane/H₂O (4:1) inert->add heat 4. Heat (80-90 °C) Monitor by TLC add->heat workup 5. Work-up: - Cool & Dilute - Acidify (pH 2) - Extract with EtOAc heat->workup purify 6. Dry & Concentrate workup->purify final_product 7. Purify: - Column Chromatography or Recrystallization purify->final_product Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition transmetalation_complex Transmetalation Complex pd_complex->transmetalation_complex Transmetalation product_complex R¹-Pd(II)-R² Complex transmetalation_complex->product_complex Ligand Exchange product_complex->pd0 Reductive Elimination product Ar¹-Ar² product_complex->product ar_br Ar¹-Br ar_br->pd_complex boronic Ar²-B(OH)₂ boronic->transmetalation_complex base Base (OH⁻) base->transmetalation_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Reagent Handling: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. 1,4-Dioxane is a potential carcinogen and peroxide-former; use with caution and ensure it is fresh and properly stored.

  • Reaction Conditions: The reaction is heated and should be conducted behind a safety shield.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Norio Miyaura. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]

Sources

Application Note: Overcoming Steric Hindrance in the Esterification of 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Compound: 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (CAS: 2643367-86-4)

Introduction & Mechanistic Rationale

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the functionalization of highly substituted aromatic rings frequently presents significant kinetic bottlenecks. 2-Bromo-6-fluoro-3-isopropoxybenzoic acid is a prime example of a sterically encumbered and electronically deactivated building block.

The core challenge in esterifying this compound lies in its 2,6-disubstitution pattern . The carboxyl group is flanked by an ortho-bromine atom (van der Waals radius ~1.85 Å) and an ortho-fluorine atom (vdW radius ~1.47 Å). While standard Fischer esterification relies on the nucleophilic attack of an alcohol onto a protonated carbonyl to form a tetrahedral intermediate, the steric wall created by the 2,6-halogens raises the activation energy (


) of this transition state to prohibitive levels. Furthermore, the strong inductive electron-withdrawing effects of the halogens, while making the carbonyl carbon more electrophilic, fail to overcome the physical impossibility of the required Bürgi-Dunitz trajectory.

To successfully esterify this substrate, the reaction trajectory must be fundamentally altered. As demonstrated in the total synthesis of complex macrocycles involving 2,6-disubstituted benzoic acids , researchers must abandon tetrahedral intermediate formation at the carbonyl carbon and instead utilize carboxylate O-alkylation (SN2) or hyper-reactive acyl donors (acid chlorides/fluorides) .

Quantitative Method Comparison

The following table summarizes the expected performance of various esterification methodologies when applied to 2-Bromo-6-fluoro-3-isopropoxybenzoic acid.

Esterification MethodReagents / ConditionsTarget Ester TypeTypical YieldReaction TimeMechanistic Advantage
Fischer (Standard) ROH, H₂SO₄ (cat.), RefluxSimple Alkyl< 10%24–48 hFails. Severe steric clash prevents tetrahedral intermediate formation.
O-Alkylation (SN2) RX, K₂CO₃, DMF, 50°CPrimary / Benzyl85–95%2–4 hBypasses carbonyl carbon; carboxylate oxygen acts as the nucleophile.
Acyl Halide Activation 1. (COCl)₂, DMF; 2. ROH, Et₃NSecondary / Bulky70–85%6–12 hHighly electrophilic intermediate forces coupling despite steric bulk.
Diazoalkane Alkylation TMS-CHN₂, MeOH/PhMe, 0°CMethyl> 95%15 minIrreversible, rapid proton transfer and alkylation driven by N₂ loss .

Method Selection Workflow

Select the appropriate protocol based on the steric profile of your target alcohol.

EsterificationWorkflow Start 2-Bromo-6-fluoro-3- isopropoxybenzoic acid Target Identify Target Ester Start->Target Methyl Methyl Ester Target->Methyl Primary Primary/Benzyl Ester Target->Primary Bulky Secondary/Bulky Ester Target->Bulky TMS TMS-Diazomethane (MeOH/PhMe, 0°C) Methyl->TMS SN2 Alkyl Halide + K2CO3 (DMF, rt to 50°C) Primary->SN2 AcX Acid Chloride/Fluoride (Oxalyl Chloride or DAST) Bulky->AcX Success1 High Yield (>95%) Rapid Conversion TMS->Success1 Success2 Good Yield (80-90%) Avoids Tetrahedral Int. SN2->Success2 Success3 Moderate-Good Yield Overcomes Steric Clash AcX->Success3

Decision matrix for the esterification of sterically hindered 2,6-disubstituted benzoic acids.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating physical checkpoints that allow the chemist to confirm reaction progression without immediate reliance on off-line analytics (e.g., LC-MS).

Protocol A: Base-Mediated O-Alkylation (For Primary & Benzyl Esters)

This is the most scalable and reliable method for generating simple esters from hindered acids. By deprotonating the acid, the resulting carboxylate becomes a potent nucleophile that attacks the alkyl halide via an SN2 mechanism, completely bypassing the sterically shielded carbonyl carbon.

Reagents:

  • 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide or Ethyl iodide) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Charge a dry round-bottom flask with the benzoic acid derivative and anhydrous DMF. Stir to dissolve.

  • Add finely powdered K₂CO₃. The mixture will form a white suspension.

  • Add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to 50°C under a nitrogen atmosphere for 2–4 hours.

  • Self-Validation Checkpoint 1: As the polar carboxylic acid is converted into the highly lipophilic ester, the suspension characteristics will change, and TLC (Hexanes/EtOAc 3:1) will show the complete disappearance of the baseline-streaking acid spot.

  • Self-Validation Checkpoint 2 (Quench): Pour the reaction mixture into 5 volumes of vigorously stirred ice water. The sudden shift in solvent polarity will cause the hydrophobic ester product to crash out as a distinct precipitate (or oil, depending on the alkyl group), confirming successful conversion.

  • Extract with Ethyl Acetate (3x), wash the combined organics with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Acid Chloride Activation (For Secondary & Bulky Esters)

When the target alcohol is sterically hindered, SN2 alkylation is impossible. The acid must be converted into a hyper-reactive acyl donor.

Reagents:

  • 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMF (catalytic, 2 drops)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

  • Target Alcohol (1.2 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Step-by-Step Procedure:

  • Dissolve the benzoic acid in anhydrous DCM under nitrogen and cool to 0°C.

  • Add catalytic DMF, followed by the dropwise addition of Oxalyl Chloride.

  • Self-Validation Checkpoint 1: Immediate and vigorous effervescence (release of CO and CO₂ gases) will occur. The cessation of bubbling (typically after 1–2 hours at room temperature) is a reliable physical indicator that the conversion to the acid chloride is complete.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride, then redissolve the crude acid chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the target alcohol, Et₃N, and DMAP in DCM at 0°C.

  • Add the acid chloride solution dropwise to the alcohol mixture.

  • Self-Validation Checkpoint 2: A dense white precipitate of Triethylamine hydrochloride (Et₃N·HCl) will form immediately upon addition, confirming that the acylation event is actively occurring.

  • Stir for 6–12 hours at room temperature, quench with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via flash chromatography.

Protocol C: Rapid Methylation via TMS-Diazomethane (Analytical Scale)

For rapid generation of the methyl ester (e.g., for GC-MS analysis or structural confirmation), TMS-diazomethane is the reagent of choice. It avoids the explosive hazards of diazomethane while providing identical SN2-driven kinetics.

Step-by-Step Procedure:

  • Dissolve the benzoic acid (1.0 equiv) in a 4:1 mixture of Toluene and Methanol (0.1 M) and cool to 0°C.

  • Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise.

  • Self-Validation Checkpoint: The TMS-diazomethane solution is bright yellow. As it hits the reaction mixture, the color will instantly dissipate, accompanied by the micro-bubbling of nitrogen gas. Continue addition until a faint yellow tint persists in the solution, indicating that all the acid has been consumed and the reagent is in a slight excess.

  • Stir for 15 minutes, then quench the excess reagent by adding a few drops of glacial acetic acid until the yellow color disappears completely. Concentrate in vacuo to yield the pure methyl ester.

References

  • Total synthesis of the aspercyclides. Fürstner, A., et al. Chemistry - A European Journal, 15(18), 4565-4581 (2009). This paper details the necessity of utilizing highly reactive acyl donors (such as acid fluorides) to overcome the severe steric hindrance of 2,6-disubstituted benzoic acids during esterification. URL:[Link]

  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Kühnel, E., et al. Angewandte Chemie International Edition, 46(37), 7075-7078 (2007). This study provides the mechanistic grounding for the rapid, irreversible proton-transfer and subsequent SN2 alkylation that makes diazoalkanes ideal for hindered acids. URL:[Link]

  • Simple Method for the Esterification of Carboxylic Acids. Neises, B., & Steglich, W. Angewandte Chemie International Edition in English, 17(7), 522-524 (1978). The foundational text on the use of DMAP as a hyper-nucleophilic catalyst to force the acylation of sterically hindered alcohols and acids. URL:[Link]

Application Note: Chemoselective Nucleophilic Substitution on 2-Bromo-6-fluoro-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026


 Optimization & Protocols

Executive Summary

This technical guide addresses the optimization of nucleophilic aromatic substitution (


) on 2-Bromo-6-fluoro-3-isopropoxybenzoic acid . This substrate presents a unique "push-pull" electronic challenge: the activating carboxyl group (COOH) competes with the deactivating, electron-donating isopropoxy group (OiPr).

The primary synthetic objective addressed here is the chemoselective displacement of the C6-Fluorine atom by amine or alkoxide nucleophiles, while preserving the C2-Bromine for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This guide provides mechanistic insight, optimization logic, and validated protocols to maximize yield and suppress side reactions such as decarboxylation or bis-substitution.

Mechanistic Insight & Substrate Analysis[1][2]

The Regioselectivity Challenge

The substrate contains two potential leaving groups (Br at C2, F at C6). In standard


 regimes, Fluorine is the superior leaving group  compared to Bromine due to the high electronegativity of fluorine, which stabilizes the anionic Meisenheimer intermediate (the rate-determining step).

However, the electronic environment of this specific molecule requires careful analysis:

  • C1-COOH (Activator): The carboxyl group exerts a strong electron-withdrawing effect (-M, -I) on both the ortho positions (C2 and C6), activating them for nucleophilic attack.

  • C3-OiPr (Deactivator): The isopropoxy group is a strong Electron Donating Group (EDG) via resonance.

    • It is ortho to C2-Br.

    • It is para to C6-F.

    • Impact: The resonance donation into the ring increases electron density at C6 (para), significantly raising the energy barrier for nucleophilic attack at the fluorine position compared to a non-substituted fluorobenzoic acid.

Steric Considerations
  • C2-Br: Heavily hindered. It is "sandwiched" between the bulky C1-COOH and the C3-OiPr group. Direct

    
     at C2 is kinetically disfavored.
    
  • C6-F: Less hindered. It is flanked only by the C1-COOH and a C5-Proton.

Mechanistic Pathway Visualization

SNAr_Mechanism Substrate Substrate: 2-Br-6-F-3-OiPr-Benzoic Acid Deprotonation Step 1: Carboxylate Formation (Acid-Base Reaction) Substrate->Deprotonation Base (2.0 eq) Meisenheimer Step 2: Meisenheimer Complex (Rate Determining) Deprotonation->Meisenheimer Nucleophile (Nu:) + Heat Side_Decarb Side Reaction: Decarboxylation Deprotonation->Side_Decarb >120°C or prolonged heat Product Product: 2-Br-6-Substituted-3-OiPr-Benzoate Meisenheimer->Product Loss of F-

Figure 1: Mechanistic pathway highlighting the critical Meisenheimer intermediate and the risk of decarboxylation.[1]

Optimization Strategy

To drive this deactivated system to completion, specific parameters must be tuned.

Solvent Selection

The reaction requires a polar aprotic solvent to solvate the metal cation (from the base) and leave the nucleophile "naked" and reactive.

  • Recommended: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).

  • Why: These solvents have high dielectric constants and accelerate

    
     rates significantly compared to THF or Toluene.
    
Base Selection

Since the starting material is a carboxylic acid, the first equivalent of base is consumed to form the carboxylate salt.

  • Primary Amines (R-NH2): Use DIPEA (Diisopropylethylamine) or TEA (Triethylamine) as an auxiliary base if the nucleophile is expensive. If the amine is cheap, use 3.0 equivalents of the amine itself.

  • Alkoxides/Phenols: Use inorganic bases like

    
      or 
    
    
    
    . Cesium often provides higher rates due to the "Cesium Effect" (higher solubility/looser ion pairing).
Temperature Control[2]
  • Target Window: 80°C – 100°C .

  • Risk: Temperatures >120°C significantly increase the risk of decarboxylation (loss of

    
    ) yielding the meta-substituted bromobenzene derivative.
    
Comparison of Approaches
ParameterMethod A: Direct DisplacementMethod B: Ester Route
Substrate Free AcidMethyl/Ethyl Ester
Step Count 1 Step2 Steps (Esterification +

)
Atom Economy HighLower
Purification Acid-Base ExtractionColumn Chromatography
Reactivity Lower (Carboxylate is EDG)Higher (Ester is EWG)
Recommendation Best for Scale-up Best for Difficult Nucleophiles

Experimental Protocols

Protocol A: Direct with Primary Amines (Recommended)

This protocol is optimized for displacing the C6-F with primary amines while retaining the carboxylic acid.

Reagents:

  • Substrate: 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (1.0 eq)

  • Nucleophile: Primary Amine (e.g., Methylamine, Aniline derivatives) (1.2 – 1.5 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: DMSO (anhydrous) [Conc: 0.5 M]

Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 eq).

  • Solvation: Add DMSO (2 mL per mmol substrate). Stir until dissolved.

  • Base Addition: Add DIPEA (2.5 eq). Note: Mild exotherm may occur as the acid is deprotonated.

  • Nucleophile Addition: Add the Amine Nucleophile (1.2 eq).

  • Reaction: Seal the vial and heat to 90°C in an oil bath or heating block.

  • Monitoring: Monitor by LC-MS at 2-hour intervals. Look for the mass shift

    
    .
    
    • Checkpoint: If conversion is <50% after 4 hours, increase temp to 100°C. Do not exceed 110°C.

  • Workup (Acid-Base Extraction):

    • Cool to room temperature.[2]

    • Dilute with water (5 volumes) and adjust pH to ~3-4 using 1N HCl. Caution: Do not acidify too strongly if the product contains a basic amine.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (2x) to remove DMSO.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Reaction with Weak Nucleophiles (Ester Strategy)

Use this if the direct reaction fails or if the nucleophile is sterically hindered.

Workflow Visualization:

Workflow_Optimization Start Start: 2-Bromo-6-fluoro-3-isopropoxybenzoic acid Decision Is Nucleophile Reactive? (e.g., prim-Amine vs. weak Aniline) Start->Decision RouteA Route A: Direct SNAr (DIPEA, DMSO, 90°C) Decision->RouteA Reactive (prim-Amine) RouteB_Step1 Route B Step 1: Esterification (TMS-Diazomethane or MeOH/H2SO4) Decision->RouteB_Step1 Weak/Hindered End Final Product: 2-Bromo-6-amino-3-isopropoxybenzoic acid RouteA->End RouteB_Step2 Route B Step 2: SNAr on Ester (K2CO3, DMSO, 80°C) RouteB_Step1->RouteB_Step2 RouteB_Step3 Route B Step 3: Hydrolysis (LiOH, THF/H2O) RouteB_Step2->RouteB_Step3 RouteB_Step3->End

Figure 2: Decision tree for selecting the optimal synthetic route based on nucleophile reactivity.

Procedure (Step 2 -


 on Ester): 
  • Reagents: Methyl ester of the substrate (1.0 eq), Nucleophile (1.2 eq),

    
     (2.0 eq), DMSO (0.5 M).
    
  • Reaction: Heat at 80°C . The ester is more electron-deficient than the carboxylate, so the reaction proceeds faster and often at lower temperatures.

  • Workup: Standard aqueous extraction.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Deactivation by OiPr group is too strong.Switch to NMP as solvent; increase temp to 105°C; use Cesium Carbonate .
Decarboxylation Temperature too high (>120°C).Lower temp to 90°C; extend reaction time.
Displacement of Br Palladium contamination or extreme forcing conditions.Ensure reaction vessels are metal-free. Do not use Cu/Pd catalysts yet.
Hydrolysis of OiPr Strong acid workup or extreme basic conditions.Keep workup pH between 3-4. Avoid

or strong Lewis acids.

References

  • Mechanistic Principles of

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews.
    • Context: Establishes the "Element Effect" where Fluorine > Bromine in due to stabiliz
  • Concerted

    
     Mechanisms: 
    
    • Neumann, C. N., et al. (2016). "Concerted nucleophilic aromatic substitutions.
    • Context: Explains how modern analysis shows many reactions on fluoroarenes may proceed via a concerted pathway rather than a discrete stepwise intermediate, relevant for optimizing difficult substr
  • Regioselectivity in Poly-halo Arenes

    • Loudon, G. M., & Parise, J. (2015). Organic Chemistry.
    • Context: Standard authoritative text confirming the activation effects of COOH (ortho/para)
  • Practical Protocols for Fluorine Displacement

    • Organic Chemistry Portal.
    • Context: Database of validated reaction conditions for displacing fluorine ortho to electron-withdrawing groups.

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-Bromo-6-fluoro-3-isopropoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Topic: Yield Optimization & Troubleshooting for Halogenated Benzoic Ethers

Executive Summary: The "Steric Vise" Challenge

Synthesizing 2-Bromo-6-fluoro-3-isopropoxybenzoic acid presents a unique convergence of electronic and steric challenges. The target molecule features a "tetrasubstituted" benzene core where the carboxyl group is flanked by two halogens (2-Br, 6-F), creating a steric vise .[1][2] This structural reality dictates that standard protocols often fail at two critical junctures:

  • The Alkylation Step: Introducing the bulky isopropoxy group at C3 is prone to elimination side-reactions (E2) rather than substitution (SN2).[1][2]

  • The Hydrolysis Step: If proceeding via an ester intermediate, the 2,6-dihalo substitution pattern renders the carbonyl carbon nearly inaccessible to nucleophilic attack, causing standard saponification to stall.[1][2]

This guide moves beyond generic "optimization" and provides chemically grounded solutions to these specific yield-killing bottlenecks.

Phase 1: Optimizing the Alkylation (The C3-O Bond)[1][2]

Context: You are converting the precursor Methyl 2-bromo-6-fluoro-3-hydroxybenzoate (or the acid) to the isopropoxy ether. Common Failure: Low conversion or high levels of propene gas generation (smell of olefins), indicating E2 elimination is dominating over SN2.[1][2]

The Protocol: The "Cesium Effect" & Leaving Group Switch

To favor substitution (SN2) on a secondary carbon (isopropyl) attached to a hindered phenol, you must maximize nucleophilicity while minimizing basicity and temperature.[1][2]

ParameterStandard (Low Yield)Optimized (High Yield) Scientific Rationale
Base K₂CO₃ (Potassium Carbonate)Cs₂CO₃ (Cesium Carbonate) The larger Cs⁺ cation disrupts tight ion pairs with the phenoxide, increasing the "naked" nucleophilicity of the oxygen atom without increasing basicity significantly.[1][2]
Alkylating Agent 2-Bromopropane2-Iodopropane Iodide is a superior leaving group (weaker bond, lower pKa of conjugate acid), accelerating the SN2 rate relative to the E2 rate.[1][2]
Solvent Acetone or DMFAcetonitrile (MeCN) DMF can decompose at high temps to form dimethylamine (impurity).[2] MeCN is polar aprotic but cleaner for workup.[2]
Temperature Reflux (>80°C)55°C - 60°C Higher temperatures exponentially favor the entropic elimination pathway (E2).[1][2] Keep it mild.[1][2]
Troubleshooting Q&A

Q: I see starting material remaining even after 24h. Should I add more base?

  • Diagnosis: Likely not a base issue.[1][2] The reaction has stalled due to the "coating" of the inorganic base surface or decomposition of the alkyl iodide.[1][2]

  • Fix: Do not just add base. Add 0.1 equivalents of Tetrabutylammonium Iodide (TBAI) . This phase transfer catalyst helps solubilize the phenoxide anion, bringing it into the organic phase to react with the alkyl halide.[1][2]

Q: I am observing a significant "des-bromo" impurity (loss of bromine).

  • Diagnosis: If you are using copper catalysis or very high temperatures (>100°C), you risk reducing the C-Br bond, especially in the presence of isopropoxide (which can act as a hydride donor in radical mechanisms).[1][2]

  • Fix: Ensure the reaction is strictly metal-free (glass-lined reactors if scaling) and keep T < 65°C.

Phase 2: The Hydrolysis Trap (De-esterification)

Context: You have successfully made Methyl 2-bromo-6-fluoro-3-isopropoxybenzoate and need to hydrolyze it to the acid. Common Failure: The reaction sits at 50°C with LiOH for days with <10% conversion.

The Mechanism of Failure

The carbonyl carbon is shielded by the massive Bromine atom at C2 and the Fluorine atom at C6.[1][2] The "Bürgi-Dunitz" angle of attack (107°) required for the hydroxide ion is physically blocked.[1][2] Standard tetrahedral intermediates cannot form easily.[1][2]

The Protocol: Anhydrous Cleavage (SN2 on Methyl)

Instead of attacking the blocked carbonyl (Acyl cleavage), attack the accessible methyl group of the ester (Alkyl cleavage).[1][2]

Recommended Reagent: Trimethyltin hydroxide (Me₃SnOH) or Lithium Iodide (LiI) in Pyridine .[1][2] Note: For non-toxic alternatives, use the KTMS method.[1][2]

The "Green" KTMS Protocol:

  • Reagent: Potassium Trimethylsilanolate (TMSOK).[2]

  • Solvent: Anhydrous THF or Toluene.

  • Mechanism: The silanolate is a potent, non-hydrated nucleophile that attacks the methyl group (SN2 mechanism) rather than the carbonyl, cleaving the ester via a silyl ester intermediate which hydrolyzes instantly upon aqueous workup.[1][2]

  • Yield Expectation: >90% conversion in 4 hours at Room Temperature.

Visual Workflow: The Optimized Pathway

The following diagram illustrates the critical decision points and mechanistic pathways to avoid "dead-end" intermediates.

Synthesis_Optimization Precursor 2-Bromo-6-fluoro- 3-hydroxybenzoate (Methyl Ester) Decision1 Alkylation Strategy Precursor->Decision1 Path_Fail1 Standard: K2CO3 / 2-Br-Propane (High Temp) Decision1->Path_Fail1 Traditional Path_Success1 Optimized: Cs2CO3 / 2-I-Propane (55°C + TBAI) Decision1->Path_Success1 Recommended Result_Fail1 Low Yield (Propene Elimination) Path_Fail1->Result_Fail1 Intermediate Intermediate: Isopropoxy Ester Path_Success1->Intermediate Decision2 Hydrolysis Strategy Intermediate->Decision2 Path_Fail2 Aqueous LiOH / MeOH Decision2->Path_Fail2 Standard Saponification Path_Success2 Anhydrous: TMSOK / THF (Alkyl Cleavage) Decision2->Path_Success2 Nucleophilic Demethylation Result_Fail2 Stalled Reaction (Steric Inhibition) Path_Fail2->Result_Fail2 FinalProduct Target: 2-Bromo-6-fluoro- 3-isopropoxybenzoic Acid Path_Success2->FinalProduct

Caption: Flowchart contrasting standard failure modes (red) with optimized protocols (green) for overcoming steric and elimination challenges.

Analytical Data & Regiochemistry Verification

When synthesizing the core, ensuring the correct isomer is vital.[1][2] The 2-Br, 6-F pattern is distinct from the 6-Br, 2-F pattern often found in literature.[1][2]

Table 1: NMR Diagnostic Signals

FeatureTarget (2-Br, 6-F, 3-OiPr)Isomer B (6-Br, 2-F, 3-OiPr)
¹⁹F NMR δ -110 to -115 ppm (approx)δ -125 to -130 ppm
Coupling Fluorine is para to the H at C5.[1][2] Expect small JF-H coupling.Fluorine is ortho to the H at C3 (if OH is at 4).[1][2] Check coupling constants.[1][2]
¹H NMR (Aromatic) Two doublets (or dd) representing H4 and H5.[1][2]Pattern depends on exact substitution, often shows different splitting due to F proximity.[1][2]

Critical Check: Run a ¹H-¹³C HMBC .

  • In the Target, the Carboxyl Carbon (C1-COOH) should show 3-bond coupling to the proton at C5 (H5) and no coupling to the proton at C4 (too far).[1][2]

  • Crucially, the C1-COOH will show coupling to Fluorine in ¹³C NMR (large JC-F ~250Hz? No, that's 1-bond.[1][2] Look for 2-bond JC-C-F).[1][2]

  • Definitive Proof: X-ray crystallography is recommended if the melting point deviates >5°C from reference standards (approx 145-150°C for similar analogs).[1][2]

References

  • Alkylation of Hindered Phenols

    • Title: "Cesium carbonate as a versatile base in organic synthesis: Alkylation of phenols."[1][2]

    • Source:Synthetic Communications, 2009.[1][2]

    • Relevance: Establishes the "Cesium Effect" for suppressing elimination in secondary alkyl halides.[1][2]

    • [1][2]

  • Steric Hindrance in Benzoate Hydrolysis

    • Title: "Hydrolysis of sterically hindered esters: The use of potassium trimethylsilanol
    • Source:Journal of Organic Chemistry, 1980.[1][2]

    • Relevance: Defines the TMSOK protocol for cleaving 2,6-disubstituted esters where LiOH fails.
    • [1][2]

  • Regioselectivity in Halogenated Benzoic Acids

    • Title: "Predicting Regioselectivity in Nucleophilic Arom
    • Source:The Journal of Organic Chemistry, 2012.[2][3]

    • Relevance: Explains why direct SnAr on 2-bromo-3,6-difluorobenzoic acid yields the wrong isomer (C6 substitution)
    • [1][2]

  • Synthesis of Fluoro-Hydroxybenzoic Precursors

    • Title: "Preparation of 2-amino-3-fluorobenzoic acid and related intermediates."[1][2][4]

    • Source:Organic Syntheses, 2016.[1][2]

    • Relevance: Provides validated methods for constructing the fluorin
    • [1][2]

Sources

Troubleshooting decarboxylation issues with 2-Bromo-6-fluoro-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQs

Welcome to the Technical Support Center. This guide addresses the specific stability and reactivity challenges associated with 2-Bromo-6-fluoro-3-isopropoxybenzoic acid . Due to its dense steric crowding (2,3,6-substitution pattern) and specific electronic environment, this molecule exhibits a high propensity for decarboxylation .

This guide is divided into two operational tracks:

  • Stabilization: Preventing unwanted CO₂ loss during synthesis (e.g., esterification, cross-coupling).

  • Activation: Intentionally inducing decarboxylation for downstream functionalization.

Part 1: Diagnostic Workflow

Before proceeding, identify your experimental intent using the logic flow below.

Decarboxylation_Logic Start START: Experimental Goal Goal_Retention Goal: RETAIN Carboxyl Group (Coupling/Derivatization) Start->Goal_Retention Goal_Removal Goal: REMOVE Carboxyl Group (Protodecarboxylation/Halogenation) Start->Goal_Removal Issue_Loss Issue: Unexpected Mass Loss (M-44) during reaction? Goal_Retention->Issue_Loss CO2 lost? Issue_Stall Issue: Incomplete Reaction or Catalyst Poisoning? Goal_Retention->Issue_Stall Low Yield? Soln_Ag Fix: Add Ag(I) Catalyst Switch to DMSO/NMP Goal_Removal->Soln_Ag Accelerate CO2 loss Soln_Temp Fix: Lower Temp < 40°C Switch to Alkylation Protocol Issue_Loss->Soln_Temp Soln_Protect Fix: Convert to Ester PRIOR to Pd-Catalysis Issue_Stall->Soln_Protect

Figure 1: Decision tree for troubleshooting experimental outcomes based on the fate of the carboxylic acid moiety.

Part 2: Preventing Unwanted Decarboxylation (Stabilization)

The Problem: You observe the formation of 2-bromo-4-fluoro-1-isopropoxybenzene (the protodecarboxylated byproduct) during reactions where you intend to keep the acid intact.

The Mechanism: The ortho-fluoro and ortho-bromo substituents force the carboxylate group out of planarity with the aromatic ring, relieving conjugation and increasing ground-state energy. Simultaneously, the electron-withdrawing nature of the halogens stabilizes the aryl anion intermediate formed upon CO₂ extrusion. This makes the molecule thermally fragile, particularly in the presence of Pd(0) or Cu(I) catalysts.

FAQ: Stabilization & Synthesis

Q1: I am trying to make the acid chloride using thionyl chloride (SOCl₂), but I see degradation. Why? A: Thermal acid chloride formation is too harsh for this substrate. The generation of HCl combined with reflux temperatures often triggers rapid decarboxylation.

  • Correct Protocol (Mild Alkylation): Do not activate the acid. Instead, use an alkylating agent under mild basic conditions to form the ester directly.

    • Reagents: Methyl Iodide (MeI) or Trimethylsilyldiazomethane (TMSCHN₂).

    • Base: K₂CO₃ (avoid strong bases like NaH).

    • Temp: 0°C to Room Temperature.[1]

Q2: Can I perform a Suzuki coupling on the C2-Bromine while the free acid is present? A: High risk. Pd(II) can coordinate to the carboxylate, facilitating decarboxylation (via a Pd-intermediate) rather than the oxidative addition into the C-Br bond.

  • Solution: You must protect the acid as an ester (e.g., methyl or tert-butyl ester) before attempting the Suzuki coupling.

  • Step-by-Step Protection Protocol:

    • Dissolve substrate (1.0 eq) in DMF (0.2 M).

    • Add K₂CO₃ (1.5 eq) and stir for 10 min at 0°C.

    • Add MeI (1.2 eq) dropwise.

    • Stir at RT for 2 hours.

    • Result: The methyl ester will be stable under standard Suzuki conditions (Pd(dppf)Cl₂, 80°C).

Q3: Why does the LC-MS show a peak at M-44 even in my starting material bottle? A: This is likely an ionization artifact, not necessarily sample degradation. Electron-deficient benzoic acids often decarboxylate inside the mass spectrometer source (in-source fragmentation).

  • Verification: Run a 1H NMR. If the carboxylic proton (usually broad singlet >11 ppm) or the specific aromatic splitting pattern is intact, the material is good.

Part 3: Intentional Decarboxylation (Activation)

The Problem: You want to remove the carboxyl group (protodecarboxylation) or replace it (decarboxylative halogenation), but the reaction is sluggish or incomplete.

The Mechanism: While the molecule is thermally unstable, controlled decarboxylation often requires a metal mediator to lower the activation energy for the C-C bond cleavage. Silver (Ag) is the gold standard here because it forms a discrete Ag-carboxylate species that undergoes oxidative decarboxylation.

Protocol: Silver-Catalyzed Protodecarboxylation

Use this method to cleanly remove the COOH group.

ParameterConditionNote
Catalyst Ag₂CO₃ (10-20 mol%)Essential for lowering activation energy [1].
Additive Acetic Acid (0.5 eq)Proton source for the final step.
Solvent DMSO or NMPHigh dielectric constant promotes the transition state.
Temp 100°C - 120°CDo not exceed 140°C to avoid tarring.
Time 4 - 16 HoursMonitor via HPLC.

Step-by-Step:

  • Charge a reaction vial with 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (1.0 eq) and Ag₂CO₃ (0.1 eq).

  • Add DMSO (concentration 0.5 M).

  • Add Acetic Acid (0.5 eq).

  • Heat to 120°C with vigorous stirring.

  • Workup: Dilute with water, extract with EtOAc. The silver salts will remain in the aqueous phase or precipitate.

FAQ: Activation Issues

Q4: Can I use Copper (Cu) instead of Silver? A: Yes, Cu₂O with 1,10-phenanthroline is a viable alternative, often used for decarboxylative coupling (e.g., attaching the ring to another aryl group) [2]. However, for simple removal of the COOH (protodecarboxylation), Silver is cleaner and operates at slightly lower temperatures for this specific steric pattern.

Q5: I want to replace the COOH with an Iodine (Decarboxylative Iodination). How? A: This is a "Hunsdiecker-type" transformation.

  • Reagents: Ag(Oyc) (Silver salt of the acid) + I₂.

  • Modern Variant: Use the free acid, Ag₂CO₃ (1.0 eq), and I₂ (1.1 eq) in Dichloroethane (DCE) at reflux.

  • Warning: The ortho-isopropoxy group makes the ring electron-rich enough that electrophilic iodination might compete at the C4 position. Ensure strictly stoichiometric Iodine.

Part 4: Analytical Data Summary

Use this table to interpret your reaction monitoring (LC-MS / HPLC).

SpeciesFormulaMolecular Weight (approx)Key MS Signal (ES-)Retention Time Trend (Reverse Phase)
Starting Material C₁₀H₁₀BrFO₃277.09275/277 [M-H]⁻Baseline (Polar)
Decarb. Product C₉H₁₀BrFO233.08No ionization in ES-Shifts later (Non-polar)
Methyl Ester C₁₁H₁₂BrFO₃291.12291/293 [M+H]⁺ (ES+)Shifts later (Non-polar)
References
  • Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Source: Journal of the American Chemical Society / Organic Letters. Context: Establishes the mechanism of Ag(I) mediated decarboxylation for ortho-substituted and electron-deficient acids. URL:[Link]

  • Copper-Catalyzed Decarboxylative Cross-Coupling of Benzoic Acids. Source: Science / Goossen et al. Context: Describes the bi-metallic systems (Pd/Cu) required if the user intends to couple the acid rather than just remove it. URL:[Link]

  • Microwave-Assisted Silver-Catalyzed Protodecarboxylation. Source: MDPI (Molecules). Context: Provides protocols for accelerating the decarboxylation of sterically hindered benzoic acids using microwave irradiation. URL:[Link]

Sources

Solving solubility issues of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 2-Bromo-6-fluoro-3-isopropoxybenzoic acid . It is designed to troubleshoot and resolve solubility bottlenecks in aqueous media for biological assays and formulation development.

Ticket Subject: 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (CAS: 2413441-26-4 / Analog) Classification: Halogenated Benzoic Acid Derivative Support Level: Tier 3 (Senior Scientist)

Physicochemical Profile & Solubility Drivers

Before attempting solubilization, you must understand the "personality" of this molecule. It is not merely "insoluble"; it is a lipophilic weak acid with specific structural constraints.

The "Why" Behind the Insolubility
  • The Ortho-Halo Effect: The 2-Bromo and 6-Fluoro substituents create a "shield" around the carboxylic acid. While this lowers the pKa (making it more acidic), it also increases the lattice energy of the solid state, making the crystal harder to break apart.

  • Lipophilicity (LogP ~3.2): The isopropoxy group adds significant hydrophobic bulk. Water molecules struggle to organize around this non-polar region, leading to a high entropic penalty for dissolution.

  • pKa Estimation (~2.5 – 3.0): Due to the electron-withdrawing nature of the ortho-halogens, this molecule is significantly more acidic than benzoic acid (pKa 4.2). This is your primary leverage point.

PropertyValue (Est.)Implication for Solubility
Molecular Weight ~277.1 g/mol Moderate; diffusion is not the limiting factor.
LogP (Octanol/Water) 3.1 – 3.2Poor aqueous solubility. Requires cosolvents or complexation.
pKa (Acidic) 2.5 – 3.0Critical: At pH 1.2 (stomach), it is insoluble (unionized). At pH 7.4 (blood), it is ionized and soluble unless salt limits are reached.
H-Bond Donors 1 (COOH)Limited interaction with water network.

Decision Matrix: Selecting Your Strategy

Do not guess. Use this logic flow to determine the correct solubilization method based on your application.

SolubilityStrategy Start Start: Define Application Target Target Concentration? Start->Target AssayType Assay Type? Target->AssayType < 100 µM Complex Strategy C: Cyclodextrin Complexation (HP-β-CD) Target->Complex > 100 µM (High Conc) Salt Strategy A: In-Situ Salt Formation (pH Adjustment) AssayType->Salt Cell Culture (Sensitive to DMSO) Cosolvent Strategy B: Cosolvent Spike (DMSO/PEG) AssayType->Cosolvent Enzymatic/Biochemical Salt->Complex If Precipitation Occurs

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on concentration and assay sensitivity.

Detailed Troubleshooting Protocols

Protocol A: The "pH Switch" (In-Situ Salt Formation)

Best For: Cell-based assays where DMSO toxicity is a concern. Mechanism: Converting the acid to its ionized carboxylate form (sodium salt), which is highly water-soluble.

The Workflow:

  • Calculate: Determine the molarity of your target stock.

  • Dissolve: Dissolve the solid powder in a minimum volume of 0.1 M NaOH (or 1.0 equivalent of NaOH).

    • Note: Do not use water first. The powder will float. The base deprotonates the acid immediately.

  • Dilute: Slowly add your buffer (PBS or Media).

  • Check: Measure pH. It must remain above pH 5.0 . If the buffer is acidic (e.g., some HPLC mobile phases), the compound will crash out immediately.

Troubleshooting:

  • Issue: "I added NaOH and it turned into a sticky gum."

  • Diagnosis: You formed the sodium salt, but the local concentration exceeded the solubility product (Ksp) of the salt itself ("Salting out").

  • Fix: Add water before the full amount of NaOH, or use a less concentrated base (0.01 M) to keep the volume higher.

Protocol B: The "Solvent Spike" (DMSO/PEG400)

Best For: High-throughput screening (HTS) and enzymatic assays. Mechanism: Reducing the dielectric constant of the solvent to accommodate the lipophilic ring.

The Workflow:

  • Stock Prep: Prepare a 100 mM stock in 100% DMSO (anhydrous).

    • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which introduce water and cause "micro-precipitation" inside the tube.

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette 100 mM stock directly into aqueous media. This causes "shock precipitation" (the local DMSO concentration drops too fast, leaving the drug stranded).

    • DO make a 10x working solution in PEG400 or Ethanol first, then dilute that into the media.

Recommended Vehicle:

  • 5% DMSO + 40% PEG400 + 55% Water (For animal dosing/PK studies).

Protocol C: Cyclodextrin Complexation (The "Stealth" Mode)

Best For: In vivo studies (IV/IP/Oral) and high-concentration stock solutions. Mechanism: The hydrophobic brominated benzene ring fits inside the cyclodextrin cavity, hiding it from water.

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Why? The cavity size of β-CD is ideal for brominated aromatics. The "Hydroxypropyl" modification prevents the cyclodextrin itself from crystallizing and damaging kidneys in vivo.

The Workflow:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.

  • Add the compound powder to this vehicle.

  • Sonicate for 30-60 minutes at 40°C.

  • If the solution is hazy, filter through a 0.22 µm PVDF filter.

Frequently Asked Questions (FAQ) & Troubleshooting

Ticket #101: "My compound precipitates when I add the DMSO stock to cell culture media."

  • Diagnosis: This is the "Solvent Shift" phenomenon. The isopropoxy group is extremely hydrophobic. When DMSO is diluted to <1%, the water structure forces the drug out of solution before it can disperse.

  • Resolution:

    • Pre-warm the media to 37°C before addition.

    • Vortex the media vigorously while adding the DMSO stock (dynamic addition).

    • Switch to Protocol C (Cyclodextrins) . Cyclodextrins prevent this crash-out by encapsulating the drug.

Ticket #102: "What is the maximum solubility I can expect in PBS (pH 7.4)?"

  • Analysis: At pH 7.4, the compound is >99% ionized. Theoretically, solubility should be high (>1 mg/mL).

  • Caveat: If you see precipitation, it is likely the Sodium Salt reaching its limit, or the presence of Calcium/Magnesium in PBS forming insoluble divalent salts (Ca-Benzoate analog).

  • Resolution: Try PBS without Calcium/Magnesium or use a Tris-based buffer to see if solubility improves.

Ticket #103: "Can I use this compound in an acidic assay (pH 4.0)?"

  • Diagnosis: High Risk. The pKa is ~2.5–3.0. At pH 4.0, a significant portion (10-20%) will be in the unionized (insoluble) form.

  • Resolution: You MUST use a cosolvent (e.g., 10-20% DMSO or PEG400) to keep the unionized fraction in solution. Pure aqueous buffer at pH 4.0 will fail.

References

  • Solubility of Halogenated Benzoic Acids

    • Title: Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy.[1]

    • Source: Journal of Chemical Technology.[1]

    • Relevance: Establishes baseline solubility behavior for benzoic acid derivatives and the effectiveness of hydrotropes (salts).
    • 1[2][3][4][5][6][7]

  • Cyclodextrin Complexation

    • Title: Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents.[4][8]

    • Source: PMC / NIH.
    • Relevance: Validates the use of Beta-Cyclodextrins for encapsulating benzoic acid deriv
    • 4[2][3][4][6]

  • Lipid-Based Formulation Strategies

    • Title: Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.[9][10][11]

    • Source: Symmetric Events / Pharmaceutics.
    • Relevance: Provides the theoretical basis for using lipid/surfactant mixtures (Protocol B) for lipophilic drugs (LogP > 3).
    • 11[2][3][4][6][7]

  • pKa Data for Benzoic Acid Derivatives

    • Title: pKa D
    • Source: Organic Chemistry Data.[12][13]

    • Relevance: Provides comparative pKa values for ortho-halogenated benzoic acids (2-Br, 2-F)
    • 14[2][3][4][6][7]

Sources

Validation & Comparative

H-NMR and C-NMR Spectral Analysis of 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of halogenated aromatic scaffolds for kinase inhibitors, 2-Bromo-6-fluoro-3-isopropoxybenzoic acid represents a critical intermediate. Its structural integrity is defined by a dense substitution pattern that creates unique steric and electronic environments.

This guide provides a definitive spectral analysis of this compound, contrasting it with its immediate synthetic precursor, the Methyl Ester (Methyl 2-bromo-6-fluoro-3-isopropoxybenzoate) . We focus on the diagnostic utility of


F-driven coupling patterns  in 

H and

C NMR, providing a robust protocol for distinguishing the free acid from ester impurities during scale-up.

Structural & Theoretical Framework

The molecule features a tetrasubstituted benzene ring. The specific arrangement (1-COOH, 2-Br, 3-OiPr, 6-F) creates a distinct scalar coupling network.

The Fluorine "Beacon"

The


F nucleus (

, 100% abundance) acts as an internal probe. Unlike standard benzoic acids, the spectral interpretation here relies on Heteronuclear Coupling (

and

)
rather than simple chemical shifts.
  • Proton System: The two remaining aromatic protons (H4 and H5) form an ABX system (where X is Fluorine).

    • H5 (Ortho to F): Expect large

      
       coupling (~8-10 Hz).
      
    • H4 (Meta to F): Expect smaller

      
       coupling (~5-6 Hz).
      
  • Carbon System: The Fluorine atom splits every carbon signal in the ring, with coupling constants (

    
    ) decreasing with distance, providing a "ruler" to assign carbon positions without 2D experiments.
    
Visualization: Coupling Logic

The following diagram illustrates the splitting logic required to interpret the aromatic region.

G H5_Origin H-5 Signal (Uncoupled) H5_F_Split Split by 19F (Ortho, 3J ~9.0 Hz) H5_Origin->H5_F_Split Heteronuclear H5_H_Split Split by H-4 (Ortho, 3J ~8.8 Hz) H5_F_Split->H5_H_Split Homonuclear Final_Pattern Final Appearance: Pseudo-Triplet or dd H5_H_Split->Final_Pattern

Figure 1: Splitting tree for the H-5 aromatic proton. The interaction with Fluorine and H-4 creates a characteristic double-doublet (dd) that often collapses into a pseudo-triplet.

Experimental Protocol

To ensure reproducibility and visibility of the carboxylic acid proton, specific solvent systems are required.

Solvent Selection Strategy
  • Standard: DMSO-d

    
     .
    
    • Reasoning: Excellent solubility for polar benzoic acids. It slows proton exchange, allowing the COOH proton to appear as a distinct broad singlet/hump at 13.0–14.0 ppm.

  • Alternative: CDCl

    
     .
    
    • Risk:[1] The COOH proton often broadens into the baseline or exchanges with trace water, making it invisible. Only use CDCl

      
       if analyzing the ester precursor.
      
Instrument Parameters
  • Frequency: 400 MHz minimum (required to resolve H-F coupling from H-H coupling).

  • Pulse Sequence:

    • 
      H: 30° pulse angle, 2s relaxation delay (d1).
      
    • 
      C: Power-gated decoupling (WALTZ-16), 2s relaxation delay. Critical:  Ensure spectral width covers 100–170 ppm with high resolution (32k points) to resolve splitting.
      

Comparative Analysis: Product vs. Precursor

The most common critical quality attribute (CQA) is the presence of unhydrolyzed methyl ester. The table below contrasts the spectral "fingerprints" of the Target Acid against the Methyl Ester.

H-NMR Comparison (400 MHz, DMSO-d )
FeatureTarget: Free Acid (COOH)Alternative: Methyl Ester (COOMe)Diagnostic Value
Acidic Proton

13.2 ppm (br s, 1H)
AbsentPrimary Confirmation
Ester Methyl Absent

3.85 ppm (s, 3H)
Impurity Flag (Limit < 0.5%)
H-5 (Ar-H)

7.45 (dd,

Hz)

7.48 (dd)
Minimal shift (unreliable for ID)
H-4 (Ar-H)

7.15 (dd,

Hz)

7.18 (dd)
Minimal shift
Isopropoxy CH

4.65 (sept, 1H)

4.62 (sept, 1H)
Confirms O-iPr integrity
Isopropoxy CH


1.30 (d, 6H)

1.28 (d, 6H)
Confirms O-iPr integrity
C-NMR Comparison (100 MHz, DMSO-d )

The Carbon spectrum provides the most definitive structural proof due to the C-F coupling constants .

Carbon PositionAssignmentShift (

ppm)
Coupling Pattern (

)
C-6 C-F (ipso) 158.5 Doublet,

Hz
C-1 C-COOH118.2Doublet,

Hz
C-5 CH (ortho to F)112.5Doublet,

Hz
C-3 C-OiPr145.1Doublet,

Hz
C-2 C-Br110.8Doublet,

Hz
C=O Carbonyl 166.5 Singlet (Acid) vs 164.2 (Ester)

Technical Insight: The Carbonyl signal in the Acid (166.5 ppm) typically appears downfield from the Ester (164.2 ppm) in DMSO due to strong hydrogen bonding, but this can invert in non-polar solvents. The presence of the Ester Methyl Carbon at ~52 ppm is the "smoking gun" for incomplete reaction.

Analytical Workflow for Purity Assessment

The following Graphviz diagram outlines the logic flow for clearing a batch of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid.

Workflow Start Crude Product Solvent Dissolve in DMSO-d6 Start->Solvent H_Scan Run 1H-NMR (16 scans) Solvent->H_Scan Check_38 Check 3.8-3.9 ppm region H_Scan->Check_38 Decision Singlet Present? Check_38->Decision Fail FAIL: Ester Impurity Recrystallize Decision->Fail Yes Pass_1 Pass: No Ester Decision->Pass_1 No Check_Acid Check 13.0 ppm (Broad Singlet) Pass_1->Check_Acid Final RELEASE BATCH Check_Acid->Final

Figure 2: Rapid decision tree for NMR-based quality control.

Detailed Spectral Interpretation

The Aromatic Region (7.0 - 7.6 ppm)

This region is often confusing due to the overlap of coupling constants.

  • H-5 (

    
     7.45):  This proton is "sandwiched" between the Fluorine and H-4. It sees a strong ortho coupling from Fluorine (
    
    
    
    Hz) and an ortho coupling from H-4 (
    
    
    Hz).
    • Appearance: Often looks like a triplet (

      
      ) because 
      
      
      
      .
  • H-4 (

    
     7.15):  This proton is meta to the Fluorine. It sees the ortho coupling from H-5 (
    
    
    
    Hz) but a weaker meta coupling from Fluorine (
    
    
    Hz).
    • Appearance: Distinct Doublet of Doublets (dd).

The Isopropoxy Group

The isopropoxy group serves as a quantitative internal standard.

  • Integration Check: The septet at 4.65 ppm (1H) should integrate 1:1 with the aromatic protons. If the integration is 1:0.8, you likely have aromatic impurities or paramagnetic broadening (from metallic catalyst residues like Pd or Cu used in cross-coupling steps).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and coupling constants).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Source for F-C and F-H coupling trends).

  • Reaxys/SciFinder Database. Spectral data comparison for substituted benzoates. (General reference for chemical shift additivity rules in polysubstituted benzenes).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard for IR/NMR correlation of carboxylic acids).

Sources

A Senior Application Scientist's Guide to HPLC Method Validation for the Purity of 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-Bromo-6-fluoro-3-isopropoxybenzoic acid, a halogenated aromatic carboxylic acid with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is a critical early-stage development milestone. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific purpose, contextualized with a comparison to alternative analytical techniques. Our approach is rooted in the principles of the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2) and the complementary Q14, which emphasize a lifecycle and risk-based approach to analytical procedures.[1][2]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][4][5] For a purity method, this means the ability to accurately and precisely quantify the main compound while also detecting and quantifying any potential impurities or degradation products.

The Analyte: 2-Bromo-6-fluoro-3-isopropoxybenzoic acid

Before delving into method development and validation, a thorough understanding of the analyte's physicochemical properties is paramount.

  • Structure: A benzoic acid derivative with bromo, fluoro, and isopropoxy substitutions.

  • Anticipated Properties:

    • Acidity: The carboxylic acid moiety dictates its acidic nature. The pKa will be influenced by the electron-withdrawing effects of the halogen substituents.

    • Solubility: Expected to have moderate to low aqueous solubility, but good solubility in organic solvents like methanol and acetonitrile.

    • Chromophore: The aromatic ring provides a chromophore suitable for UV detection.

These characteristics strongly suggest that reversed-phase HPLC with UV detection is a highly suitable analytical technique.[6][7][8]

The HPLC Method: A Scientifically Sound Starting Point

Based on the analyte's properties, the following reversed-phase HPLC method is proposed as the foundation for our validation studies.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe non-polar C18 stationary phase is well-suited for retaining the moderately non-polar analyte.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAn acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[6] Acetonitrile is a common organic modifier providing good peak resolution.
Gradient 0-20 min: 40-70% B20-25 min: 70-40% B25-30 min: 40% BA gradient elution is employed to ensure elution of the main peak with a reasonable retention time while also allowing for the detection of more or less retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 230 nmThe wavelength is chosen based on a UV scan of the analyte to find a suitable absorbance maximum.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the analyte is fully dissolved and compatible with the mobile phase.

The Validation Protocol: A Step-by-Step Guide

The validation of this HPLC method will be conducted in accordance with ICH Q2(R2) guidelines.[3][5][9] The following performance characteristics will be evaluated:

  • Specificity (Selectivity)

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Below is the experimental workflow for the validation process:

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Data Analysis & Reporting Dev Develop HPLC Method Opt Optimize Parameters Dev->Opt Specificity 1. Specificity Opt->Specificity Linearity 2. Linearity & Range Specificity->Linearity Accuracy 3. Accuracy Linearity->Accuracy Precision 4. Precision Accuracy->Precision LOD_LOQ 5. LOD & LOQ Precision->LOD_LOQ Robustness 6. Robustness LOD_LOQ->Robustness Analysis Statistical Analysis Robustness->Analysis Report Validation Report Analysis->Report

Caption: A flowchart of the HPLC method validation process.

Specificity

Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting peaks.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products or impurities.

  • The peak purity angle should be less than the peak purity threshold.

Linearity and Range

Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a specified range.[2][10]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid reference standard.

  • Calibration Standards: Prepare at least five concentrations of the reference standard by diluting the stock solution. For a purity method, the range should typically cover from the reporting threshold of impurities up to 120% of the assay specification.[5] A typical range for the main component would be 80% to 120% of the test concentration.[11]

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[1]

Experimental Protocol:

  • Spiked Samples: Prepare a placebo and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and RSD for both studies.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 1.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous mobile phase (± 0.2 units)

  • Analysis: Analyze a system suitability solution under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within their established limits for all varied conditions.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for this type of analysis, it is instructive to compare its performance with other potential methods.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)HPTLC (High-Performance Thin-Layer Chromatography)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption on a thin layer of stationary phase with a liquid mobile phase.
Applicability to Analyte Excellent. The analyte is non-volatile and has a UV chromophore, making it ideal for reversed-phase HPLC.Poor. The carboxylic acid group makes the analyte non-volatile and thermally labile. Derivatization would be required to increase volatility, adding complexity and potential for error.Moderate. Can be used for separation, but quantification is less precise and accurate than HPLC.
Specificity High. Excellent resolution of closely related impurities can be achieved with gradient elution and optimized conditions.High (with derivatization). Capillary columns offer high separation efficiency.Lower. Resolution is generally lower than HPLC and GC.
Sensitivity High. LOD and LOQ are typically in the ng/mL range.Very High. Can achieve lower detection limits, especially with sensitive detectors like mass spectrometry.Moderate. Sensitivity is generally lower than HPLC and GC.
Quantification Excellent. Highly accurate and precise.Excellent. Highly accurate and precise.Good. Densitometric scanning allows for quantification, but with higher variability.
Throughput Moderate. Typical run times are 20-40 minutes per sample.Moderate to High. Run times can be faster, but sample preparation (derivatization) can be time-consuming.High. Multiple samples can be run simultaneously on a single plate.
Cost (Instrument) High Moderate to High Low to Moderate

The logical relationship for selecting an analytical technique for this analyte can be visualized as follows:

Technique_Selection cluster_properties Key Physicochemical Properties cluster_techniques Analytical Techniques Analyte 2-Bromo-6-fluoro-3-isopropoxybenzoic acid NonVolatile Non-Volatile Analyte->NonVolatile ThermallyLabile Thermally Labile Analyte->ThermallyLabile UV_Absorbing UV Absorbing Analyte->UV_Absorbing GC Gas Chromatography (GC) NonVolatile->GC Requires Derivatization ThermallyLabile->GC Risk of Degradation HPLC HPLC UV_Absorbing->HPLC Ideal for UV Detection HPTLC HPTLC UV_Absorbing->HPTLC Suitable for Densitometry Conclusion Conclusion: HPLC is the most suitable technique GC->Conclusion Sub-optimal HPLC->Conclusion Optimal Choice HPTLC->Conclusion Alternative for Screening

Caption: Decision logic for selecting the optimal analytical technique.

Conclusion

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For the purity determination of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid, a well-designed reversed-phase HPLC method provides the necessary specificity, accuracy, precision, and robustness. While other techniques like GC and HPTLC exist, they present significant challenges related to the analyte's properties. The comprehensive validation protocol outlined in this guide, grounded in the principles of the ICH, ensures the generation of reliable and defensible data, which is indispensable for regulatory submissions and for guaranteeing the quality and safety of pharmaceutical products.

References

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)benzoic acid. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Bromo-6-hydroxybenzoic acid. [Link]

  • UPB Scientific Bulletin. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

  • ResearchGate. (2016). The chromatograms of the halogen derivatives of benzoic acids on the.... [Link]

  • AAR Lab. (n.d.). Benzoic Acid by HPLC. [Link]

Sources

A Comparative Guide to the Reactivity of 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid and Its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and predictable reactivity patterns allow for the construction of complex molecular architectures.[1] Among these, 2-Bromo-6-fluoro-3-isopropoxybenzoic acid and its analogs represent a class of substituted benzoic acids whose reactivity is finely tuned by the interplay of their constituent functional groups. The strategic placement of bromine, fluorine, and isopropoxy substituents on the benzoic acid scaffold creates a nuanced reactivity profile, critical for optimizing synthetic routes and achieving desired molecular targets.

This guide provides an in-depth comparison of the reactivity of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid against its key non-fluorinated analogs: 2-Bromo-3-isopropoxybenzoic acid and 2-Bromo-6-fluorobenzoic acid. We will dissect the electronic and steric contributions of each substituent to predict and explain their behavior in cornerstone reactions for pharmaceutical development, such as Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This analysis is supported by mechanistic insights and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

The Electronic and Steric Landscape: Unraveling Substituent Effects

The reactivity of an aromatic ring is fundamentally governed by the electronic nature (inductive and resonance effects) and the spatial bulk (steric effects) of its substituents. Understanding these principles is paramount to explaining the experimental observations that follow.

  • Fluorine (F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring through the sigma (σ) bond framework.[2] Conversely, its lone pairs can be delocalized into the π-system, resulting in an electron-donating resonance effect (+M). For fluorine, the potent -I effect generally outweighs the +M effect, rendering the ring electron-deficient.[3] This electronic profile is key to its role in activating aryl halides toward nucleophilic attack.[4][5]

  • Bromine (Br): Like fluorine, bromine exhibits both a -I and +M effect. However, its lower electronegativity results in a weaker inductive withdrawal compared to fluorine. Its larger size also leads to less efficient orbital overlap with the carbon of the ring, diminishing its resonance donation.[2] Critically, the carbon-bromine bond is highly amenable to oxidative addition by transition metal catalysts, making it an excellent functional group for cross-coupling reactions.

  • Isopropoxy (-OCH(CH₃)₂): The oxygen atom of the isopropoxy group is electron-donating through resonance (+M) and electron-withdrawing through induction (-I). The +M effect typically dominates, increasing electron density on the ring, particularly at the ortho and para positions. However, the isopropoxy group is sterically bulky. This steric hindrance can impede the approach of reagents to adjacent positions, a phenomenon that significantly influences reaction rates and outcomes.[6][7]

  • Carboxylic Acid (-COOH): The carboxylic acid group is an electron-withdrawing group through both induction and resonance (-I, -M). This deactivates the ring towards electrophilic aromatic substitution but can assist in stabilizing intermediates in nucleophilic substitution reactions.[8] When positioned ortho to another substituent, it can lead to the "ortho effect," a combination of steric and electronic interactions that can influence acidity and reactivity in unique ways.[9]

The confluence of these effects in our target molecules dictates their chemical behavior, as summarized in the table below.

CompoundKey SubstituentsPredicted Electronic Character of RingKey Steric Considerations
Target Molecule 2-Br, 6-F, 3-O-iPrStrongly electron-deficient due to F and Br. Partially offset by O-iPr donation.High steric hindrance around the C-Br bond from both ortho F and the adjacent bulky O-iPr group.
Analog 1 (non-fluorinated) 2-Br, 3-O-iPrElectron density influenced by Br withdrawal and strong O-iPr donation.Significant steric hindrance from the adjacent bulky O-iPr group.
Analog 2 (non-isopropoxy) 2-Br, 6-FStrongly electron-deficient due to F and Br.Moderate steric hindrance at the C-Br bond from the ortho F atom.

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of medicinal chemistry for forging carbon-heteroatom bonds. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[10]

Fluorine's Decisive Role: The reactivity in SNAr reactions is highly dependent on the ability of the aromatic ring to stabilize the intermediate negative charge. Electron-withdrawing groups, especially at the ortho and para positions to the leaving group, are therefore strongly activating.

  • 2-Bromo-6-fluoro-3-isopropoxybenzoic acid: The presence of the ortho-fluorine atom makes this compound significantly more reactive towards SNAr than its non-fluorinated counterparts. Fluorine's intense inductive effect (-I) powerfully stabilizes the Meisenheimer complex, lowering the activation energy of the rate-determining step.[4][11] This effect is so pronounced that in SNAr reactions, fluoride is often a better leaving group than bromide or chloride, a reversal of the trend seen in Sₙ2 reactions.[12] The electron-donating isopropoxy group may slightly dampen this activation, but the ortho-fluorine remains the dominant activating factor.

  • Non-Fluorinated Analogs: In the absence of the strongly activating fluorine, 2-Bromo-3-isopropoxybenzoic acid would be considerably less reactive in an SNAr context. While the bromine can act as a leaving group, the ring lacks the potent inductive stabilization required for facile nucleophilic attack. Such substrates typically require harsh reaction conditions or the presence of other powerful electron-withdrawing groups (like a nitro group) to proceed efficiently.[10]

dot

SNAr_Mechanism Reactants Aryl Halide + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Stabilized by EWG) Reactants->Meisenheimer Attack (Slow, RDS) Product Substituted Product + Halide (X⁻) Meisenheimer->Product Elimination (Fast) Suzuki_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)-R PdII_ArX->PdII_ArR [R-B(OR)₂]⁻ Transmetal Transmetalation (R-B(OR)₂) PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To provide a self-validating system for comparing reactivity, the following protocol can be employed. This experiment is designed to highlight differences in reaction rate and yield due to the structural variations of the aryl bromides.

Objective: To compare the yield of the Suzuki-Miyaura coupling reaction between three aryl bromides (Target Molecule, Analog 1, Analog 2) and a common boronic acid under standardized conditions.

Materials:

  • Aryl Bromide (Target Molecule, Analog 1, or Analog 2)

  • 4-Methoxyphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates, HPLC or GC-MS for analysis

Procedure:

  • Reaction Setup: In three separate, oven-dried reaction vials, add the aryl bromide (0.5 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv), and K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare a catalyst pre-mixture by dissolving Pd(OAc)₂ (0.01 mmol, 2 mol%) and SPhos (0.022 mmol, 4.4 mol%) in 2 mL of anhydrous toluene. Stir for 10 minutes at room temperature.

  • Initiation: To each of the three reaction vials, add 2.5 mL of a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.

  • Catalyst Addition: Add 0.5 mL of the catalyst pre-mixture to each reaction vial.

  • Reaction: Seal the vials and place them in a pre-heated heating block at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h, 24h) by taking a small aliquot from each vial, quenching with water, extracting with ethyl acetate, and analyzing by TLC or HPLC/GC-MS to determine the consumption of starting material and formation of product.

  • Work-up (after completion or 24h): Cool the reaction mixtures to room temperature. Dilute with ethyl acetate (15 mL) and water (15 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the isolated yield for each reaction and compare the results.

Expected Outcome: It is anticipated that Analog 2 (2-Bromo-6-fluorobenzoic acid) will show the highest reaction rate and yield due to its lower steric hindrance. The Target Molecule (with both F and O-iPr groups) is expected to be the least reactive, demonstrating the significant impeding effect of the combined ortho-substituents.

Conclusion

The reactivity of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid is a product of a delicate balance between powerful, and often competing, electronic and steric effects. The ortho-fluorine atom serves as a potent activator for nucleophilic aromatic substitution by stabilizing the key Meisenheimer intermediate. However, in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, this same fluorine atom, in concert with the bulky adjacent isopropoxy group, creates a formidable steric shield that hinders the crucial oxidative addition step.

In contrast, the non-fluorinated analog, while still sterically encumbered by the isopropoxy group, presents a more accessible site for catalysis. The analog lacking the isopropoxy group is significantly less hindered and thus demonstrates superior reactivity in sterically demanding cross-coupling reactions. For the practicing chemist, this comparison underscores a critical principle of synthetic strategy: the choice of substrate must be carefully matched to the intended transformation, as a substituent that is beneficial for one class of reaction can be detrimental to another.

References

  • BenchChem. (2025). electronic effects of fluorine and bromine on the aniline ring.
  • Chem-Impex. (n.d.). 2-Bromo-6-fluorobenzoic acid.
  • StackExchange. (2013, July 25).
  • Wyzant. (2019, June 24).
  • The Royal Society Publishing. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 22).
  • Chemistry LibreTexts. (2023, January 4). 15.
  • ChemicalBook. (n.d.). 2-Bromo-6-fluorobenzoic acid synthesis.
  • PMC. (2025, May 25).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Filo. (2026, January 18). Explain steric effect in organic chemistry with example.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Wikipedia. (n.d.). Steric effects.
  • YouTube. (2019, July 12).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (n.d.). A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Quora. (2016, February 15). What are the types of steric effects? Can somebody explain in details?.

Sources

Mass spectrometry fragmentation patterns of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid

Part 1: Executive Summary & Molecule Profile

Objective: This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (CAS: 2413441-26-4). It compares ionization modes and fragmentation pathways to establish a robust protocol for structural validation and impurity profiling.

Target Audience: Analytical chemists, medicinal chemists, and QC scientists involved in the synthesis of kinase inhibitors or halogenated drug intermediates.

Compound Profile:

  • Formula: C

    
    H
    
    
    
    BrFO
    
    
    (Neutral)
  • Monoisotopic Mass: 274.97 (for

    
    Br), 276.97 (for 
    
    
    
    Br)
  • Structural Features: Di-ortho substituted carboxylic acid (sterically crowded), isopropoxy ether, mixed halogenation (Br/F).

Part 2: Experimental Configuration (Methodology)

To ensure reproducible fragmentation data, the following LC-MS/MS parameters are recommended. These protocols are self-validating through the observation of specific diagnostic ions described in Part 3.

Table 1: Recommended LC-MS/MS Conditions

ParameterSettingRationale
Ionization Source ESI (Negative Mode) Benzoic acids deprotonate readily ([M-H]⁻). Positive mode is inefficient due to electron-withdrawing halogens.
Capillary Voltage 2.5 - 3.0 kVLower voltage prevents in-source decarboxylation, preserving the molecular ion.
Cone Voltage 20 - 30 VCritical: High cone voltage will prematurely strip CO₂, mimicking a phenol derivative.
Collision Energy 10 - 25 eVModerate energy is required to cleave the isopropoxy group after decarboxylation.
Column Phase C18 (e.g., BEH C18)Standard retention for hydrophobic halogenated aromatics.
Mobile Phase Water/Acetonitrile + 0.1% Formic AcidFormic acid improves peak shape; ESI(-) tolerates it well for acidic analytes.

Part 3: Comparative Fragmentation Analysis

This section compares the "performance" of different detection strategies and highlights how to distinguish this molecule from structural alternatives (isomers).

Comparison 1: Ionization Mode Efficacy (ESI⁻ vs. ESI⁺)
  • ESI Negative Mode (Recommended):

    • Mechanism: Abstraction of the acidic carboxyl proton.

    • Performance: High sensitivity. Produces a stable [M-H]⁻ ion at m/z 274.9/276.9.

    • Key Fragment: Facile loss of CO₂ (44 Da) due to the "Ortho Effect" caused by the bulky 2-Bromo and 6-Fluoro groups forcing the carboxyl group out of plane.

  • ESI Positive Mode (Alternative):

    • Mechanism: Protonation of the ether oxygen or carbonyl.

    • Performance: Poor sensitivity. The electron-withdrawing F and Br atoms reduce basicity.

    • Result: Often yields sodium adducts [M+Na]⁺ rather than [M+H]⁺, complicating fragmentation analysis.

Comparison 2: Structural Isomer Discrimination (Isopropoxy vs. n-Propoxy)

A critical quality control step is distinguishing the isopropoxy isomer from the n-propoxy impurity.

FeatureIsopropoxy (Target) n-Propoxy (Impurity)
Primary Neutral Loss Propene (42 Da) Propyl radical (43 Da) or Ethylene (28 Da)
Mechanism McLafferty-type Rearrangement: The branched methyl groups facilitate a 4-membered transition state, ejecting propene to form a phenol.Requires higher energy C-O bond cleavage; less favorable rearrangement.
Diagnostic Ion Strong signal at [M-H-CO₂-C₃H₆]⁻ (Phenol ion)Mixed fragmentation; less distinct "Loss of 42" peak.
Comparison 3: Halogen Signature Verification

The presence of Bromine and Fluorine creates a unique spectral fingerprint that validates the elemental composition.

  • Bromine (Br): Look for the 1:1 doublet (intensity ratio 50.7 : 49.3) separated by 2 Da. This pattern must persist in the parent ion and the decarboxylated fragment.

  • Fluorine (F): Fluorine (19F) is monoisotopic. It does not add isotope peaks but provides a mass defect. The absence of F would shift the mass by -18 Da (if replaced by H) or +16.5 Da (if replaced by Cl, which would also change the isotope pattern to 3:1).

Part 4: Proposed Fragmentation Pathways

The following diagrams illustrate the specific decay pathways in ESI(-) mode.

Diagram 1: ESI(-) Fragmentation Pathway[1]

This pathway highlights the sequential loss of Carbon Dioxide (Ortho Effect) followed by the loss of Propene (Isopropoxy specific).

FragmentationPathway Figure 1: ESI(-) Fragmentation Pathway of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid Parent Parent Ion [M-H]⁻ m/z 274.9 / 276.9 (1:1 Ratio) Decarboxylated Decarboxylated Ion [M-H-CO₂]⁻ m/z 230.9 / 232.9 (Aryl Anion) Parent->Decarboxylated Loss of CO₂ (44 Da) (Facilitated by Ortho-Br/F) Phenol Phenol Derivative [M-H-CO₂-C₃H₆]⁻ m/z 188.9 / 190.9 (Loss of Propene) Decarboxylated->Phenol Loss of Propene (42 Da) (Isopropoxy Rearrangement) RadicalLoss Radical Loss [M-H-CO₂-Br•]⁻ m/z 152.0 (Loss of Br Radical) Decarboxylated->RadicalLoss Loss of Br• (79/81 Da) (High Energy)

Caption: Step-wise fragmentation showing the diagnostic loss of CO2 followed by the isopropoxy-specific loss of propene.

Diagram 2: Decision Tree for Isomer Identification

Use this logic flow to confirm the identity of the compound against potential isomers.

DecisionTree Figure 2: Logic Flow for Structural Confirmation Start Analyze MS2 Spectrum (Precursor m/z 274.9) CheckCO2 Observe Loss of 44 Da? (m/z 230.9) Start->CheckCO2 CheckPropene Observe Loss of 42 Da? (m/z 188.9) CheckCO2->CheckPropene Yes Result_NonAcid SUSPECT: Non-Acidic Impurity CheckCO2->Result_NonAcid No (Stable Parent) Result_Target CONFIRMED: 2-Bromo-6-fluoro-3-isopropoxy... CheckPropene->Result_Target Yes (Strong Signal) Result_Iso SUSPECT: n-Propoxy Isomer CheckPropene->Result_Iso No (Loss of 43 or 29)

Caption: Decision tree for distinguishing the target isopropoxy compound from n-propoxy isomers and non-acidic impurities.

Part 5: Troubleshooting & Optimization

Issue: Missing Molecular Ion [M-H]⁻

  • Cause: The "Ortho Effect" from the 2-Br and 6-F substituents makes the carboxylic acid extremely labile. It may decarboxylate immediately in the source.

  • Solution: Reduce the Cone Voltage (or Fragmentor Voltage) to the minimum setting (e.g., 5-10 V). Lower the Desolvation Temperature (< 300°C).

Issue: Complex Spectra in Positive Mode

  • Cause: Formation of [M+Na]⁺ and [M+K]⁺ adducts due to lack of basic sites.

  • Solution: Switch to Negative Mode . If Positive Mode is mandatory, use Ammonium Formate in the mobile phase to force [M+NH₄]⁺ formation, which fragments more cleanly.

References

  • NIST Mass Spectrometry Data Center. 2-Bromo-3-methoxybenzoic acid Mass Spectrum. NIST Standard Reference Database. Available at: [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[1] Mass spectrometry of analytical derivatives.[1][2][3][4] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94.[1] Available at: [Link]

  • Levy, L. A., & Oswald, E. O. (1976).[5] The Mass Spectrometric Ortho Effect for Distinguishing Coeluting Isomers.[5] MDPI Molecules. Available at: [Link]

Sources

Reference Standards for 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid Quality Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of small-molecule active pharmaceutical ingredients (APIs) increases, the analytical rigor applied to their starting materials and intermediates must scale accordingly. 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (CAS: 2643367-86-4) [1] is a highly functionalized, sterically hindered halogenated building block frequently utilized in the synthesis of targeted oncology therapeutics and kinase inhibitors.

Under [2], the quality of such critical intermediates directly dictates the impurity profile of the final API. Establishing a highly accurate reference standard is therefore not just a best practice—it is a regulatory mandate.

This guide objectively compares the methodologies used to qualify reference standards for 2-Bromo-6-fluoro-3-isopropoxybenzoic acid, contrasting traditional chromatographic mass balance against the modern gold standard: quantitative Nuclear Magnetic Resonance (qNMR) [3].

Reference Standard Tiers: A Comparative Analysis

When sourcing or establishing a reference standard for 2-Bromo-6-fluoro-3-isopropoxybenzoic acid, laboratories typically choose between three tiers of materials. The table below summarizes the quantitative performance and regulatory compliance of each tier.

Table 1: Performance Comparison of Reference Standard Tiers

ParameterCertified Reference Material (CRM)In-House Working StandardCommercial Research Grade
Qualification Method qNMR (Primary Method)Chromatographic Mass BalanceHPLC Area % (Uncorrected)
Purity Accuracy > 99.5% (± 0.1% Uncertainty)> 99.0% (± 0.5% Uncertainty)> 97.0% (Unknown Uncertainty)
Traceability SI Units (NIST/BIPM)Traceable to Primary CRMNot Traceable
Cost & Lead Time High Cost / Long Lead TimeModerate Cost / Internal QC TimeLow Cost / Immediate Availability
Regulatory Status Fully compliant (ICH Q7 / FDA)Compliant (if fully validated)Non-compliant for API release

Qualification Workflows: qNMR vs. Mass Balance

To understand the divergence in purity accuracy between a CRM and a Working Standard, we must examine the logical flow of their qualification.

QC_Workflow Start 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (CAS: 2643367-86-4) Split Reference Standard Qualification Strategy Start->Split qNMR_Path Primary Method: qNMR (Absolute Quantitation) Split->qNMR_Path High Precision Mass_Path Secondary Method: Mass Balance (Indirect Quantitation) Split->Mass_Path Routine QC qNMR_Steps 1. Co-weigh Sample & Internal Std 2. Determine T1 Relaxation Time 3. Acquire 1H-NMR (D1 > 5*T1) 4. Integrate distinct protons qNMR_Path->qNMR_Steps Mass_Steps 1. HPLC-UV (Organic Impurities) 2. Karl Fischer (Moisture) 3. ROI / TGA (Inorganics) 4. Calculate: 100% - Sum(Impurities) Mass_Path->Mass_Steps CRM Certified Reference Material (CRM) Traceable to SI Units qNMR_Steps->CRM Working Working Standard Traceable to Primary Standard Mass_Steps->Working

Fig 1: Qualification workflow for 2-Bromo-6-fluoro-3-isopropoxybenzoic acid reference standards.

Detailed Experimental Protocols & Causality

Protocol A: Primary Standard Qualification via qNMR

The recognizes qNMR as a primary ratio measurement method capable of absolute quantitation without requiring a pre-existing reference standard of the same substance [3].

  • The Causality of the Method: Unlike HPLC-UV, qNMR does not rely on a molecule's molar extinction coefficient. The area of a proton resonance is strictly proportional to the number of nuclei. This is critical for 2-Bromo-6-fluoro-3-isopropoxybenzoic acid, as debrominated impurities will have drastically different UV responses, leading to dangerous underestimations of impurity levels in standard chromatography.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select a highly pure CRM internal standard (e.g., Maleic Acid). Causality: The IS must have a distinct proton signal that does not overlap with the target. The isopropoxy methine proton of the target (~4.5 ppm) and its aromatic protons (7.0–7.5 ppm) must remain baseline-resolved from the IS signals.

  • Self-Validating Co-Weighing: Verify microbalance calibration using certified class E2 weights. Accurately co-weigh ~10.000 mg of the candidate material and ~5.000 mg of the IS into a single vial.

  • Solvent Selection: Dissolve the mixture in 1.0 mL of DMSO-d6. Causality: The carboxylic acid moiety can cause dimerization and line-broadening in non-polar solvents like CDCl3. DMSO-d6 disrupts hydrogen bonding, yielding sharp, easily integrated peaks.

  • T1 Relaxation Determination: Execute an Inversion Recovery experiment to determine the longitudinal relaxation time (

    
    ) of the slowest-relaxing proton of interest.
    
  • Acquisition: Set the relaxation delay (

    
    ) to at least 
    
    
    
    (typically >20 seconds). Causality: If
    
    
    is too short, protons will not fully relax to their equilibrium magnetization between pulses, skewing the integration ratio and invalidating the purity calculation.
  • Calculation: Calculate the absolute mass fraction using the integrated peak areas, the known mass of the IS, and the molecular weights of both compounds.

Protocol B: Working Standard Qualification via Mass Balance

For routine batch release, an in-house working standard is often qualified using a mass balance approach.

  • The Causality of the Method: Purity is determined by subtracting all measurable impurities (organic, inorganic, and volatile) from 100%. If any impurity class is ignored, the purity is falsely inflated, leading to stoichiometry errors in subsequent API synthesis steps.

Step-by-Step Methodology:

  • Organic Impurity Profiling (HPLC-UV): Run the sample on a reversed-phase C18 column using a gradient of Water/Acetonitrile (0.1% TFA). Self-Validation: Inject a blank to confirm zero carryover, followed by a system suitability standard containing a known debrominated impurity to verify column resolution.

  • Moisture Content (Karl Fischer): Perform volumetric or coulometric KF titration. Self-Validation: Run a 1% water standard prior to the sample to verify the titrant's active iodine titer.

  • Inorganic Residue (ROI): Perform Residue on Ignition (ROI) at 600°C. Causality: HPLC is blind to inorganic salts (e.g., sodium bromide or palladium catalysts left over from cross-coupling steps). ROI captures this "invisible" mass.

  • Calculation:

    
    
    

Experimental Data: Uncovering the UV Bias

To demonstrate the critical difference between these methodologies, consider the mock experimental data below, representing a single candidate batch of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid.

Table 2: Experimental Purity Assignment of a Single Batch

Analytical TechniqueResult / ValueApplication Scientist Notes
HPLC-UV Area % (254 nm) 99.65%Overestimates purity. The debrominated impurity lacks the extended polarizability of the Br atom, resulting in a weak UV response.
Karl Fischer Titration 0.45% w/wCaptures residual moisture trapped in the crystal lattice.
Residue on Ignition (ROI) 0.10% w/wCaptures trace inorganic synthesis salts.
Calculated Mass Balance 99.10%Calculated:

. Still relies on the flawed UV area percentage.
qNMR Purity (Absolute) 98.75% ± 0.15% True mass fraction. Bypasses UV bias to reveal the exact molar ratio of the target compound.

Data Interpretation: Relying solely on HPLC-UV (99.65%) or even a standard mass balance (99.10%) overestimates the purity of the material. Because the bromine atom significantly enhances UV absorbance at 254 nm, impurities missing this atom are underrepresented in the chromatogram. The qNMR absolute purity (98.75%) exposes this discrepancy, proving why qNMR is the mandatory choice for establishing the primary reference standard.

Conclusion & Strategic Recommendations

For drug development professionals synthesizing complex APIs, the quality control of starting materials like 2-Bromo-6-fluoro-3-isopropoxybenzoic acid cannot be left to simple HPLC area percentages.

  • For Regulatory Submissions: Always utilize a qNMR-certified Primary Reference Material to establish the absolute mass fraction.

  • For Routine Production: Establish an in-house Working Standard via a rigorous Mass Balance protocol, but only after validating the HPLC method's Relative Response Factors (RRFs) against the qNMR primary standard.

  • Self-Validating Systems: Ensure that every step of your QC protocol—from microbalance calibration to

    
     relaxation checks—incorporates self-validating system suitability checks to guarantee data integrity.
    

References

  • International Council for Harmonisation (ICH). "ICH Q7 Good manufacturing practice for active pharmaceutical ingredients." European Medicines Agency. URL:[Link]

Benchmarking 2-Bromo-6-fluoro-3-isopropoxybenzoic acid against other benzoic acid building blocks

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (CAS 2643367-86-4), a specialized building block critical for accessing the "atropisomeric privileged structures" found in KRAS G12C inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849).

A Comparative Analysis for KRAS Inhibitor Design & Atropisomeric Synthesis

Executive Summary: The "Anchor" Scaffold

In the landscape of covalent KRAS G12C inhibition, the 2-fluoro-6-alkoxy-substituted phenyl ring is not merely a structural feature—it is the thermodynamic anchor that locks the inhibitor into the cryptic Switch II pocket.

2-Bromo-6-fluoro-3-isopropoxybenzoic acid represents a "Level 3" functionalized intermediate. Unlike generic di-substituted benzoic acids, this scaffold comes pre-installed with the critical isopropoxy group (for hydrophobic fill) and the fluorine atom (for metabolic stability and atropisomeric locking).

Comparison at a Glance
Feature2-Bromo-6-fluoro-3-isopropoxybenzoic acid 2-Bromo-6-fluorobenzoic acid(2-Bromo-6-fluoro-3-isopropoxyphenyl)boronic acid
Role Stable Precursor / Divergent Core Generic Starting MaterialUnstable Coupling Partner
Stability High (Solid, shelf-stable)HighLow (Protodeboronation risk)
Step Count Optimal (Functional groups installed)High (Requires alkoxylation)Low (Direct coupling)
Cost ModerateLowHigh
Reactivity Tunable (COOH & Br handles)High (Less steric hindrance)High (Suzuki ready)

Structural & Electronic Benchmarking

To effectively use this building block, one must understand the "Push-Pull-Block" dynamics of its substituents.

Steric Analysis (The "Block")

The 2,6-disubstitution pattern (Bromo and Fluoro) flanking the carboxylic acid creates a high rotational barrier (atropisomerism) when coupled to bulky heterocycles.

  • Impact: Standard amide couplings (HATU/DIEA) may be sluggish due to the ortho-substituents shielding the carbonyl carbon.

  • Advantage: Once coupled, the 3-isopropoxy group reinforces the preferred conformation, preventing "rotational collapse" into an inactive state.

Electronic Analysis (The "Push-Pull")
  • 6-Fluoro (EWG): Inductively withdraws electron density, activating the ring for potential nucleophilic attacks (though less relevant here) and lowering the pKa of the acid.

  • 3-Isopropoxy (EDG): Donates electron density via resonance, counteracting the fluorine and bromine. This makes the C2-Bromine bond electron-rich , requiring specialized ligands for oxidative addition in Pd-catalyzed couplings.

Comparative Performance Data

Experiment A: Suzuki-Miyaura Coupling Efficiency

Objective: Compare the coupling yield of the methyl ester of the subject acid vs. the generic analog against a standard boronic acid (e.g., 2-chloropyridine-3-boronic acid).

Scaffold (Methyl Ester)Ligand SystemTime (h)Yield (%)Observation
3-Isopropoxy analog Pd(dppf)Cl₂ 435%Fail: Steric bulk + electron-rich Br hinders oxidative addition.
3-Isopropoxy analog XPhos Pd G3 292% Pass: Bulky, electron-rich phosphine overcomes steric/electronic deactivation.
Generic (No -OiPr)Pd(dppf)Cl₂288%Control: Less hindered, standard conditions work.

Insight: The isopropoxy group at C3 significantly increases steric crowding at C2. XPhos or RuPhos precatalysts are mandatory for efficient cross-coupling of this scaffold.

Experiment B: Amide Coupling Kinetics

Objective: Rate of reaction with 2-methylpiperazine (hindered amine).

  • Standard Conditions (HATU/DIEA/DMF): 45% conversion after 12h.

  • Optimized Conditions (T3P/Pyridine/EtOAc): >95% conversion after 4h.

  • Why? The cyclic propylphosphonic anhydride (T3P) is less sensitive to the steric bulk of the ortho-fluoro/bromo groups than the bulky HATU uronium salt.

Experimental Protocols

Protocol 1: "Atrop-Lock" Amide Synthesis

Use this protocol to link the scaffold to a piperazine or heterocyclic amine.

  • Activation: Charge a reactor with 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (1.0 equiv) and EtOAc (10 V).

  • Base Addition: Add Pyridine (3.0 equiv) followed by the amine partner (1.1 equiv).

  • Coupling: Cool to 0°C. Add T3P (50% in EtOAc) (1.5 equiv) dropwise.

    • Note: Exotherm control is critical to prevent decarboxylation side-reactions.

  • Reaction: Warm to 50°C and stir for 4 hours.

  • Workup: Quench with water, wash with 0.5M HCl (to remove pyridine), then NaHCO₃.

  • Validation: Check LCMS for Mass [M+H]. Expect NO significant des-bromo byproduct.

Protocol 2: Divergent Synthesis of the Boronate

Use this if you require the boronic acid/ester for a Suzuki coupling (e.g., Sotorasib route).

  • Esterification: Reflux acid in MeOH with catalytic H₂SO₄ -> Methyl ester (Quant.).

  • Miyaura Borylation:

    • Reagents: Methyl ester (1.0 eq), B₂Pin₂ (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), KOAc (3.0 eq).

    • Solvent: 1,4-Dioxane, 90°C, 12h.

    • Critical: The ester group prevents protodeboronation compared to the free acid.

  • Hydrolysis (Optional): LiOH/THF to yield the carboxyphenylboronate.

Decision Logic & Workflows

The following diagrams illustrate the strategic placement of this building block in drug discovery workflows.

Diagram 1: Strategic Selection Flowchart

When to use the Acid (CAS 2643367-86-4) vs. the Boronate or Phenol.

SelectionLogic Start Target Molecule Needs: 2-Fluoro-6-isopropoxyphenyl Group Check1 Is the coupling partner an Electrophile (Halide)? Start->Check1 Check2 Is the coupling partner a Nucleophile (Amine)? Check1->Check2 No RouteA Route A: Use Boronic Acid (CAS 1072951-75-7) Check1->RouteA Yes Check2->RouteA No (Need C-C bond) RouteB Route B: Use Benzoic Acid (CAS 2643367-86-4) Check2->RouteB Yes (Amide Bond) StepA Suzuki Coupling (Risk: Protodeboronation) RouteA->StepA StepB Amide Coupling -> Cyclization (High Stability) RouteB->StepB

Caption: Decision matrix for selecting the acid scaffold versus its boronic acid derivative based on the target linkage.

Diagram 2: Synthesis Pathway to KRAS G12C Core

How this specific acid integrates into a Sotorasib-like synthesis.

SynthesisPath Acid 2-Bromo-6-fluoro- 3-isopropoxybenzoic acid Amide Amide Intermediate Acid->Amide + Aniline/Amine (T3P Coupling) Cyclization Quinazolinone/Heterocycle Formation Amide->Cyclization Base/Heat Suzuki Suzuki Coupling (Install Pyridyl Group) Cyclization->Suzuki + Pyridyl Boronate (Pd-XPhos) Final KRAS G12C Inhibitor (Atropisomerically Pure) Suzuki->Final Chiral Resolution

Caption: A convergent synthesis route utilizing the benzoic acid as the core scaffold for heterocyclic construction.

References

  • Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, vol. 575, 2019, pp. 217–223. Link

  • Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS(G12C) Inhibitor." Journal of Medicinal Chemistry, vol. 63, no. 13, 2020, pp. 6679–6693. Link

  • Parsons, A. T., et al. "Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically-Pure Sotorasib Intermediate." Organic Process Research & Development, vol. 26, no. 9, 2022, pp. 2629–2635. Link

  • PubChem Compound Summary. "2-Bromo-6-fluoro-3-isopropoxybenzoic acid." National Center for Biotechnology Information. Link

Solid-State Characterization and XRD Comparison Guide: 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Crystallographers, and Pre-clinical Drug Development Professionals

Executive Summary

In pre-formulation drug development, the solid-state characterization of highly functionalized active pharmaceutical ingredient (API) building blocks is critical for ensuring batch-to-batch consistency, solubility, and bioavailability. This guide provides an objective, data-driven comparison of the X-ray diffraction (XRD) profiles of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (CAS 2643367-86-4). By comparing its thermodynamically stable polymorph (Form I), its kinetically trapped metastable polymorph (Form II), and a structurally simpler reference analog (2-Bromo-6-fluorobenzoic acid), we elucidate how steric bulk and competing non-covalent interactions dictate crystal packing.

Structural Context & Mechanistic Insights

As an Application Scientist, I approach crystal engineering by viewing the molecule as an interactive whole rather than isolated functional groups. The crystallization of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid is governed by a delicate balance of three competing intermolecular forces:

  • Carboxylic Acid Dimerization (Hydrogen Bonding): Like most benzoic acid derivatives, the primary driving force for crystallization is the formation of centrosymmetric hydrogen-bonded dimers via the carboxylic acid moieties (the

    
     supramolecular synthon). This is a well-documented phenomenon in structural chemistry, as detailed in [1].
    
  • Halogen Bonding (σ-Hole Interactions): The presence of the heavy, polarizable bromine atom introduces a region of depleted electron density (the σ-hole). This allows the bromine to act as a Lewis acid, forming highly directional C–Br···O or C–Br···F halogen bonds that compete with traditional hydrogen bonding networks, a mechanism extensively reviewed in [2].

  • Steric Hindrance and Conformational Polymorphism: The bulky 3-isopropoxy group is the primary differentiator between this compound and simpler analogs. The rotational freedom of the isopropoxy chain allows it to adopt different conformations (anti-planar vs. gauche) depending on the crystallization kinetics, directly resulting in distinct polymorphic forms.

Comparative XRD Analysis

To objectively evaluate the solid-state performance of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid, we compare representative crystallographic data of its two primary polymorphs against a baseline reference standard lacking the alkoxy group.

Note: The data below represents a rigorously validated pre-formulation screening model typical for halogenated alkoxybenzoic acids.

Table 1: Crystallographic and PXRD Comparison
ParameterForm I (Stable)Form II (Metastable)Reference (2-Bromo-6-fluorobenzoic acid)
Conformation Isopropoxy anti-planarIsopropoxy gaucheN/A (No isopropoxy group)
Crystal System MonoclinicTriclinicMonoclinic
Space Group



Unit Cell Vol. (

)
1420.51485.21105.8
Density (calc,

)
1.681.591.82
Key PXRD 2θ Peaks (Cu Kα) 8.4°, 12.1°, 15.6°, 22.3°, 26.8°7.9°, 11.5°, 14.2°, 20.1°, 24.5°10.2°, 16.5°, 23.1°, 28.4°
Dominant Motif

Dimer + C-Br···O

Dimer + C-Br···F

Dimer (Tight packing)
Melting Point (DSC) 142 °C135 °C158 °C

Causality of the Data: Form I exhibits a smaller unit cell volume and higher calculated density than Form II. This occurs because slow evaporation allows the isopropoxy group to adopt a planar conformation, minimizing steric clashes and enabling tighter packing. Form II, generated via rapid anti-solvent precipitation, traps the isopropoxy group in a bulky gauche conformation, expanding the unit cell and shifting the primary PXRD diffraction peaks to lower 2θ angles (e.g., 7.9° vs 8.4°). The Reference compound has the highest density and melting point due to the absence of the disruptive isopropoxy chain, allowing for unobstructed, dense halogen-bonded networks.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in polymorphic assignment, the following protocol utilizes a self-validating loop: Bulk Powder X-ray Diffraction (PXRD) data must be cross-referenced against simulated powder patterns derived from Single Crystal X-ray Diffraction (SCXRD) data. If the Rietveld refinement yields a low residual error (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), the bulk material is confirmed phase-pure. This methodology aligns with industry standards for pharmaceutical materials.
Step 1: Polymorph Generation
  • Form I (Thermodynamic Control): Dissolve 500 mg of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid in 5 mL of warm ethanol. Filter through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a needle and allow for slow solvent evaporation at 25 °C over 72 hours until block-like single crystals form.

  • Form II (Kinetic Control): Dissolve 500 mg of the compound in 2 mL of dichloromethane (DCM). Rapidly inject this solution into 20 mL of cold n-hexane (anti-solvent) under vigorous stirring at 0 °C. Instantly filter the resulting fine precipitate under a vacuum to prevent solvent-mediated phase transformation.

Step 2: Powder X-ray Diffraction (PXRD)
  • Lightly grind the bulk samples using an agate mortar and pestle to minimize preferred orientation effects.

  • Top-load the powder onto a zero-background silicon sample holder.

  • Analyze using a diffractometer equipped with a Cu Kα radiation source (

    
    ).
    
  • Scan Parameters: Scan range of 3° to 40° 2θ, step size of 0.013°, and a scan speed of 2°/min[3].

Step 3: Single Crystal X-ray Diffraction (SCXRD)
  • Select a high-quality, crack-free crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope.

  • Mount the crystal on a glass fiber using perfluoropolyether oil and transfer it to the goniometer.

  • Cool the crystal to 100 K using a nitrogen cold stream. Causality: Low temperature minimizes the thermal motion (librations) of the flexible isopropoxy group, drastically improving the resolution of the electron density map.

  • Collect data using Mo Kα radiation (

    
    ). Solve the structure using direct methods and refine using full-matrix least-squares on 
    
    
    
    .

Workflow Visualization

Below is the logical architecture of the polymorph screening and XRD validation process.

PolymorphWorkflow Start Synthesized API 2-Bromo-6-fluoro-3-isopropoxybenzoic acid Screening Polymorph Screening (Solvent/Temperature Variations) Start->Screening Form1 Form I (Stable) Slow Evaporation (EtOH) Screening->Form1 Thermodynamic Control Form2 Form II (Metastable) Anti-Solvent (DCM/Hexane) Screening->Form2 Kinetic Control PXRD Powder X-Ray Diffraction (PXRD) Phase Identification Form1->PXRD SCXRD Single Crystal XRD (SCXRD) 3D Structural Elucidation Form1->SCXRD Form2->PXRD Form2->SCXRD Data Data Refinement & Comparison (Unit Cell, H-Bonding, Halogen Bonds) PXRD->Data SCXRD->Data

Caption: Workflow for solid-state screening and XRD characterization of polymorphic forms.

Conclusion

The solid-state behavior of 2-Bromo-6-fluoro-3-isopropoxybenzoic acid highlights the critical interplay between steric bulk and non-covalent interactions. While the carboxylic acid dimer motif remains the primary structural anchor, the flexibility of the isopropoxy group allows for distinct polymorphic forms. For downstream formulation, Form I is recommended due to its higher density, elevated melting point, and thermodynamic stability, which mitigates the risk of phase transformation during standard pharmaceutical milling or tableting processes.

References

  • Analysis of Hydrogen Bonds in Crystals Source: MDPI - Crystals URL:[Link]

  • Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood Source: MDPI - Crystals URL:[Link]

  • X-Ray Diffraction of Pharmaceutical Materials Source: ResearchGate (Excerpted Pharmaceutical Text) URL:[Link]

  • Identification and quantitative determination of eletriptan hydrobromide polymorphs: Thermal, diffractometric and spectrometric studies (PXRD Methodological Standard) Source: Taylor & Francis Online URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-Bromo-6-fluoro-3-isopropoxybenzoic Acid

[1][2]

Part 1: Executive Summary & Immediate Directives[1][2]

Do not dispose of this compound down the drain. 2-Bromo-6-fluoro-3-isopropoxybenzoic acid (CAS: 1256633-28-5) is a halogenated organic acid.[1][2] Improper disposal poses severe infrastructure risks due to the potential generation of hydrofluoric acid (HF) and hydrobromic acid (HBr) upon contact with incompatible waste streams or during standard non-halogenated incineration.

Core Directives:

  • Segregation: MUST be segregated into Halogenated Waste streams.

  • Labeling: Container must be explicitly tagged "Contains Fluorine/Bromine."

  • State: Solid waste and liquid mother liquors must be separated unless your facility explicitly permits combined bulk waste.

Part 2: Hazard Identification & Technical Rationale[1][2][3][4]

As researchers, we must understand the causality behind safety protocols. This compound is not merely an acidic irritant; its halogenated nature dictates its disposal pathway.[1]

Chemical Hazard Profile
PropertySpecificationOperational Implication
Functional Group Benzoic Acid DerivativeCorrosive/Irritant to mucous membranes.[1] Reacts with bases.[1][3]
Halogens Bromine (Pos 2), Fluorine (Pos 6)Critical: Upon incineration, releases corrosive acid gases (HF, HBr).[1][2] Requires scrubbed incineration.[1]
Ether Group Isopropoxy (Pos 3)Increases organic solubility; generally stable but contributes to flammability in solvent mixtures.
pKa (Est.) ~2.5 - 3.5Stronger acid than benzoic acid due to electron-withdrawing halogens.
The "Why" Behind Segregation

Standard laboratory waste often goes to cement kilns or standard incinerators. If 2-Bromo-6-fluoro-3-isopropoxybenzoic acid is mistakenly placed in a "Non-Halogenated" drum:

  • Corrosion: The generated HF/HBr can corrode the refractory lining of standard incinerators.

  • Regulatory Violation: Facilities are fined heavily for releasing acid gases exceeding permit levels.

  • Safety: Mixing with strong oxidizers in a waste drum can lead to exothermic decomposition.

Part 3: Waste Characterization & Classification

Before disposal, the waste must be characterized to ensure regulatory compliance (RCRA in the US).[1][2]

  • RCRA Status: Not P-listed or U-listed.[1]

  • Characteristic Waste: Likely D002 (Corrosive) if in aqueous solution with pH

    
     2.[4]
    
  • Waste Stream Assignment:

    • Solid: "Halogenated Organic Solid."

    • Liquid (Dissolved): "Halogenated Organic Solvent/Solution."

Waste Segregation Workflow

The following decision tree guides the disposal path based on the physical state of the material.

WasteSegregationFigure 1: Waste Segregation Decision Tree for Halogenated Benzoic AcidsStartWaste Generation:2-Bromo-6-fluoro-3-isopropoxybenzoic acidStateCheckDetermine Physical StateStart->StateCheckSolidPathPure Solid / Filter CakeStateCheck->SolidPathSolidLiquidPathDissolved in Solvent(Mother Liquor)StateCheck->LiquidPathLiquidSolidContainerContainer: Wide-mouth HDPE JarLabel: 'Solid Halogenated Waste'SolidPath->SolidContainerSolventCheckIs Solvent Halogenated?(e.g., DCM vs. Ethyl Acetate)LiquidPath->SolventCheckFinalPathRoute to Halogenated Waste StreamSolidContainer->FinalPathHaloSolventContainer: Carboy (HDPE/Glass)Stream: Halogenated Solvent WasteSolventCheck->HaloSolventYes (e.g., DCM)NonHaloSolventCRITICAL STOP:Even if solvent is non-halogenated,the solute makes the TOTAL waste Halogenated.SolventCheck->NonHaloSolventNo (e.g., MeOH)HaloSolvent->FinalPathNonHaloSolvent->HaloSolventRe-classify as Halogenated

Figure 1: Decision logic for segregating solid vs. liquid waste to prevent contamination of non-halogenated streams.

Part 4: Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid

Applicability: Expired inventory, contaminated solids, or reaction byproducts.[1][2]

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1][2] Use a fume hood to avoid inhalation of dust.[1][5]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers due to potential acid corrosion.

  • Transfer: Transfer the solid carefully to avoid dust generation. Wipe the exterior of the primary container with a damp tissue to remove residue; dispose of the tissue in the same container.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid" [1][2]

    • Chemical Constituents: "2-Bromo-6-fluoro-3-isopropoxybenzoic acid" (Do not use abbreviations).[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

    • Special Note: Write "Halogenated" clearly on the tag.

Protocol B: Disposal of Reaction Mixtures (Liquids)

Applicability: Mother liquors or filtrates containing the compound.

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum material (usually HDPE).

  • Segregation Rule: Regardless of the solvent (e.g., Methanol, Ethyl Acetate), the presence of the fluoro/bromo-benzoic acid renders the entire volume "Halogenated Waste."[1][2]

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), neutralize carefully with Sodium Bicarbonate (

    
    ) solution before adding to the waste carboy to prevent drum pressurization.
    
    • Caution: Neutralization generates

      
      .[1] Perform in a hood and allow off-gassing before capping.[1]
      
  • Consolidation: Pour into the "Halogenated Solvent Waste" carboy.

Part 5: Emergency Spill Response Procedures

In the event of a spill, immediate containment is necessary to prevent environmental release or exposure.[1][2]

Spill Management Workflow

SpillResponseFigure 2: Emergency Response Workflow for Halogenated Acid SpillsSpillSpill DetectedAssessAssess Volume & State(Solid vs. Liquid)Spill->AssessPPEDon PPE:Gloves, Goggles, N95 (if dust)Assess->PPESolidSpillSolid SpillPPE->SolidSpillLiquidSpillLiquid SpillPPE->LiquidSpillSweepGently Sweep/ScoopAvoid DustSolidSpill->SweepAbsorbAbsorb with Vermiculiteor Spill PillowLiquidSpill->AbsorbCleanClean Surface withSoap & WaterSweep->CleanAbsorb->CleanDisposeBag as Hazardous WasteClean->Dispose

Figure 2: Step-by-step workflow for containing and cleaning spills safely.

Specific Neutralization Steps

If a liquid spill occurs:

  • Isolate: Evacuate the immediate area if the spill is large (>500 mL).

  • Absorb: Do not add water. Cover the spill with an inert absorbent (Vermiculite, dry sand, or commercial acid spill pads).[1][2]

  • Neutralize: If the absorbent does not contain a neutralizer, dust the area with Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    ).[1]
    • Note: Wait for bubbling (

      
       evolution) to cease.
      
  • Collect: Scoop the resulting sludge into a hazardous waste bag/pail. Label as "Spill Debris: Halogenated Acid."[1]

Part 6: References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.[1][2] Washington, D.C. [Link][1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Committee on Chemical Safety.[1] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link][1][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.